Plafibride
Descripción
This compound is an acyl derivative of morpholinomethylurea (MMU) with clofibric acid with antihyperlipidemic activity. In trials this compound showed better gastric tolerance and a lower incidence of adverse events than did clofibrate.
morpholino-methylurea analog of clofibric acid
Structure
3D Structure
Propiedades
Número CAS |
67924-59-8 |
|---|---|
Fórmula molecular |
C16H22ClN3O4 |
Peso molecular |
355.81 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide |
InChI |
InChI=1S/C16H22ClN3O4/c1-16(2,24-13-5-3-12(17)4-6-13)14(21)19-15(22)18-11-20-7-9-23-10-8-20/h3-6H,7-11H2,1-2H3,(H2,18,19,21,22) |
Clave InChI |
DDDQVDIPBFGVIG-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Plafibride: Chemical Structure, Mechanism of Action, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plafibride (B1678512) is a synthetic compound with demonstrated efficacy as both an antiplatelet and hypolipidemic agent. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and the experimental methodologies used to characterize its activity. This compound's primary mode of action is the inhibition of 3',5'-cyclic AMP phosphodiesterase (cAMP-PDE), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP is central to its dual therapeutic effects: the inhibition of platelet aggregation and the modulation of lipid metabolism. This document details the chemical structure of this compound, summarizes key quantitative data from clinical and preclinical studies, and provides in-depth experimental protocols for relevant assays. Furthermore, a signaling pathway diagram illustrates the molecular interactions underlying this compound's therapeutic effects.
Chemical Structure and Properties
This compound is chemically known as 2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide.[1] It is an acyl derivative of morpholinomethylurea with clofibric acid.[1] The key chemical identifiers for this compound are summarized in the table below for easy reference.
| Identifier | Value |
| IUPAC Name | 2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide[1] |
| CAS Number | 63394-05-8[1] |
| Molecular Formula | C₁₆H₂₂ClN₃O₄[1] |
| Molecular Weight | 355.81 g/mol [1] |
| SMILES | CC(C)(C(=O)NC(=O)NCN1CCOCC1)OC2=CC=C(C=C2)Cl[1] |
| InChI | InChI=1S/C16H22ClN3O4/c1-16(2,24-13-5-3-12(17)4-6-13)14(21)19-15(22)18-11-20-7-9-23-10-8-20/h3-6H,7-11H2,1-2H3,(H2,18,19,21,22)[1] |
| InChIKey | DDDQVDIPBFGVIG-UHFFFAOYSA-N[1] |
Mechanism of Action
This compound exerts its therapeutic effects primarily through the inhibition of 3',5'-cyclic AMP phosphodiesterase (cAMP-PDE).[2] This enzyme is responsible for the degradation of cAMP, a crucial second messenger in various cellular signaling pathways. By inhibiting cAMP-PDE, this compound leads to an accumulation of intracellular cAMP.
Antiplatelet Activity
The antiplatelet effect of this compound is a direct consequence of elevated cAMP levels within platelets. Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This phosphorylation cascade ultimately inhibits key events in platelet activation, including intracellular calcium mobilization, granule release, and the conformational change of glycoprotein (B1211001) IIb/IIIa receptors required for platelet aggregation.[3] This leads to a reduction in the propensity for thrombus formation.
Hypolipidemic Activity
The hypolipidemic effects of this compound are also linked to its ability to modulate cAMP signaling, though the precise downstream mechanisms are characteristic of the fibrate class of drugs. Fibrates, in general, act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[4] Activation of PPARα leads to an increased catabolism of triglyceride-rich particles and a reduction in the secretion of very-low-density lipoprotein (VLDL) from the liver.[4] Furthermore, it promotes an increase in high-density lipoprotein (HDL) cholesterol by inducing the synthesis of its major apolipoproteins, apoA-I and apoA-II.[4]
Signaling Pathway
The following diagram illustrates the signaling pathway through which this compound exerts its dual action.
Quantitative Data
Clinical studies have demonstrated the efficacy of this compound in modulating lipid profiles and inhibiting platelet aggregation. The following table summarizes key quantitative findings.
| Parameter | Dosage | Result | Study Population | Reference |
| Platelet Aggregation | 1200 mg/day for 15 days | 50% inhibition | 90 geriatric patients with disturbances in blood lipids | [5] |
| Pre-beta-lipoproteins | 1200 mg/day for 15 days | Significant decrease | 90 geriatric patients with disturbances in blood lipids | [5] |
| Alpha-lipoproteins | 1200 mg/day for 15 days | Significant increase | 90 geriatric patients with disturbances in blood lipids | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Platelet Aggregation Assay
This protocol is a generalized procedure for assessing the effect of this compound on platelet aggregation in vitro using light transmission aggregometry.
Materials:
-
Freshly drawn human venous blood collected in 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio).
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and serially diluted).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet aggregation agonist (e.g., adenosine diphosphate (B83284) (ADP), collagen, or thrombin).
-
Light transmission aggregometer.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Assay Performance:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm the PRP samples to 37°C for 10 minutes.
-
Add a specific volume of this compound solution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding the agonist to the cuvette.
-
Record the change in light transmission for a set period (e.g., 10 minutes).
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
Compare the aggregation in the presence of this compound to the vehicle control to determine the inhibitory effect.
-
3',5'-Cyclic AMP Phosphodiesterase (cAMP-PDE) Activity Assay
This protocol outlines a general method for measuring the inhibitory effect of this compound on cAMP-PDE activity.
Materials:
-
Purified or partially purified cAMP-PDE enzyme preparation.
-
This compound stock solution.
-
[³H]-cAMP (radiolabeled substrate).
-
Assay buffer (e.g., Tris-HCl buffer containing Mg²⁺).
-
Snake venom (containing 5'-nucleotidase).
-
Anion-exchange resin (e.g., Dowex).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Enzyme Reaction:
-
In a reaction tube, combine the assay buffer, a specific amount of the cAMP-PDE enzyme preparation, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding a known amount of [³H]-cAMP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Terminate the reaction by boiling the tubes for 1 minute.
-
-
Conversion of [³H]-AMP to [³H]-Adenosine:
-
Cool the tubes on ice.
-
Add snake venom to each tube and incubate at 30°C for 10 minutes to convert the [³H]-AMP to [³H]-adenosine.
-
-
Separation and Quantification:
-
Add a slurry of the anion-exchange resin to each tube to bind the unreacted [³H]-cAMP.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of [³H]-adenosine formed is proportional to the cAMP-PDE activity.
-
Calculate the percentage inhibition of cAMP-PDE activity by this compound at each concentration compared to the vehicle control.
-
Conclusion
This compound is a multi-faceted therapeutic agent with a well-defined mechanism of action centered on the inhibition of cAMP-PDE. This leads to a cascade of intracellular events that culminate in reduced platelet aggregation and favorable modulation of lipid profiles. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other compounds with similar mechanisms of action. A thorough understanding of its chemical structure, signaling pathways, and quantitative effects is crucial for its optimal application in research and drug development.
References
- 1. [Mechanisms of action of hypolipidemic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of this compound, an antiplatelet and hypolipemic agent, on prostacyclin and thromboxane synthesis, 3',5'-cyclic AMP phosphodiesterase activity and serum clearance of a lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trials of this compound in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Plafibride: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plafibride (B1678512), with the chemical name N-(2-(4-chlorophenoxy)-2-methylpropanoyl)-N'-morpholinomethylurea, is a compound of interest in pharmaceutical research. This technical guide provides a comprehensive overview of the plausible synthesis pathway and the established analytical methods for the characterization of this compound. Due to the limited public accessibility of detailed experimental data, this document outlines the general methodologies and expected outcomes based on available literature. The primary reference for the characterization of this compound is the work by Torres et al. (1981), which describes various physico-chemical and analytical studies.[1] While the full text of this pivotal study is not widely available, this guide consolidates the known information and provides a framework for the synthesis and analysis of this compound.
This compound Synthesis
Proposed Synthesis Pathway:
The synthesis can be envisioned as a two-step process:
-
Formation of Morpholinomethylurea: This intermediate can be synthesized from morpholine (B109124), formaldehyde, and urea.
-
Acylation of Morpholinomethylurea: The subsequent reaction of morpholinomethylurea with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride would yield the final product, this compound.
Below is a diagram illustrating the proposed logical relationship for the synthesis of this compound.
Caption: Proposed synthesis logic for this compound.
Characterization Methods
The characterization of this compound, as outlined by Torres et al. (1981), involves a suite of spectroscopic and chromatographic techniques to confirm its identity, purity, and physico-chemical properties.[1]
Spectroscopic Analysis
NMR spectroscopy is essential for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR would be employed.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine ring protons, the methylene (B1212753) bridge proton, and the methyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the morpholine and isobutyryl moieties.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shift values (δ) in ppm are reported in Torres et al. (1981) but are not publicly available.)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic protons (para-substituted) | Two doublets | Signals in the aromatic region |
| Morpholine protons (-O-CH₂-CH₂-N-) | Multiple signals | Two distinct signals for the carbons |
| Methylene bridge (-N-CH₂-N-) | A singlet | A signal for the methylene carbon |
| Methyl protons (-C(CH₃)₂) | A singlet | A signal for the methyl carbons |
| Carbonyl carbons (C=O) | - | Two signals in the downfield region |
| Quaternary carbon (-C(CH₃)₂) | - | A signal for the quaternary carbon |
IR spectroscopy is used to identify the functional groups present in the this compound molecule.
Table 2: Expected IR Absorption Bands for this compound (Note: Specific wavenumber values (cm⁻¹) are reported in Torres et al. (1981) but are not publicly available.)
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (amide) | 3300 - 3500 |
| C-H stretch (aromatic and aliphatic) | 2850 - 3100 |
| C=O stretch (amide and urea) | 1630 - 1750 |
| C-O-C stretch (ether and morpholine) | 1000 - 1300 |
| C-Cl stretch | 600 - 800 |
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm the structure.
Table 3: Mass Spectrometry Data for this compound (Note: Specific m/z values are reported in Torres et al. (1981) but are not publicly available.)
| Parameter | Value |
| Molecular Formula | C₁₆H₂₂ClN₃O₄ |
| Molecular Weight | 355.82 g/mol |
| Expected Fragmentation | |
| Loss of morpholinomethylurea moiety | |
| Cleavage of the amide bond | |
| Fragmentation of the morpholine ring |
Chromatographic Analysis
Chromatographic techniques are crucial for assessing the purity of this compound and for quantitative analysis.
HPLC is a standard method for determining the purity of pharmaceutical compounds.
Table 4: General HPLC Parameters for this compound Analysis (Note: Specific parameters are reported in Torres et al. (1981) but are not publicly available.)
| Parameter | Typical Conditions |
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Detection | UV spectrophotometry |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
TLC is a simpler chromatographic technique used for monitoring the progress of reactions and for preliminary purity assessment.
Experimental Workflow
The general workflow for the synthesis and characterization of a pharmaceutical compound like this compound is outlined in the diagram below.
Caption: General experimental workflow.
Signaling Pathways
Detailed information on the specific signaling pathways directly modulated by this compound is not extensively documented in publicly available literature. As a fibrate derivative, its mechanism of action is likely related to the activation of peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism. However, without specific studies on this compound, a detailed signaling pathway diagram cannot be accurately constructed.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a definitive, step-by-step synthesis protocol and specific quantitative characterization data are not publicly available, this document outlines the logical synthetic approach and the analytical methodologies that are central to the study of this compound. Further research and access to primary literature, particularly the work of Torres et al. (1981), are necessary to obtain the detailed experimental parameters required for the practical synthesis and in-depth characterization of this compound.
References
In Vitro Effects of Plafibride on Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plafibride (N-2-(p-chlorophenoxy)-isobutyryl-N'-morpholinomethylurea) is a compound with demonstrated antiplatelet and hypolipidemic properties. This technical guide provides an in-depth overview of the in vitro effects of this compound on platelet aggregation, focusing on its mechanism of action, and presenting relevant experimental methodologies. While specific in vitro quantitative data such as IC50 values for this compound are not extensively available in publicly accessible literature, this guide synthesizes the existing knowledge to provide a clear understanding of its antiplatelet activity. The primary mechanism of action for this compound's antiplatelet effect is the inhibition of 3',5'-cyclic AMP phosphodiesterase (PDE) within platelets. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key secondary messenger that plays a crucial role in modulating platelet activation and aggregation. Notably, this compound's mechanism is independent of the arachidonic acid metabolism pathway, meaning it does not affect the synthesis of prostaglandins (B1171923) or thromboxane (B8750289) A2.
Mechanism of Action
This compound exerts its antiplatelet effects by targeting the intracellular signaling cascade that governs platelet activation. The core of its mechanism lies in the modulation of cAMP levels through the inhibition of PDE.
Inhibition of 3',5'-Cyclic AMP Phosphodiesterase (PDE)
-
Role of PDE in Platelets: Phosphodiesterases are enzymes that regulate the intracellular levels of cyclic nucleotides, such as cAMP and cGMP, by catalyzing their hydrolysis. In platelets, the degradation of cAMP by PDE is a critical step in maintaining a state of readiness for activation.
-
This compound's Effect: this compound acts as an inhibitor of 3',5'-cyclic AMP phosphodiesterase[1]. By blocking the activity of this enzyme, this compound prevents the breakdown of cAMP.
-
Consequence of PDE Inhibition: The inhibition of PDE leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several intracellular proteins. This phosphorylation cascade ultimately results in the inhibition of key platelet activation processes, including calcium mobilization, granule secretion, and the conformational change of integrin αIIbβ3, which is necessary for fibrinogen binding and platelet aggregation.
Independence from Arachidonic Acid Metabolism
In vitro studies have demonstrated that this compound does not influence the metabolism of arachidonic acid. This is a significant distinction from other antiplatelet agents like aspirin, which target cyclooxygenase (COX) enzymes. Specifically, this compound does not alter the production of:
This indicates that this compound's antiplatelet activity is not mediated through the pathways involving these pro-aggregatory and anti-aggregatory eicosanoids.
Quantitative Data
| Study Type | Subject Population | Dosage | Effect on Platelet Aggregation | Reference |
| Clinical Trial | Geriatric Patients | 1200 mg/day for 15 days | 50% inhibition | [2] |
| Clinical Trial | Healthy Volunteers | 800 mg/day | Observed antiplatelet effect | [3] |
| Clinical Trial | Healthy Volunteers | 1600 mg/day | More evident antiplatelet effect | [3] |
Note: The data presented above is from in vivo studies and may not directly translate to in vitro potency. Further in vitro studies are required to establish a definitive dose-response relationship and determine IC50 values for this compound against various platelet agonists.
Experimental Protocols
The following are detailed, representative methodologies for key in vitro experiments relevant to assessing the antiplatelet effects of this compound. These protocols are based on established techniques in the field, as specific protocols for this compound studies were not available.
Platelet Preparation
Objective: To obtain platelet-rich plasma (PRP) and washed platelets for aggregation and biochemical assays.
Materials:
-
Human whole blood
-
Anticoagulant (e.g., 3.2% or 3.8% sodium citrate)
-
Acid-Citrate-Dextrose (ACD) solution
-
Tyrode's buffer
-
Apyrase
-
Prostaglandin E1 (PGE1)
-
Centrifuge
Procedure for Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing sodium citrate (B86180) (9 parts blood to 1 part citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate PRP from red and white blood cells.
-
Carefully aspirate the upper Jaune brillant layer of PRP.
-
Keep the remaining blood to centrifuge at a higher speed (e.g., 1500 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference in aggregometry.
Procedure for Washed Platelets:
-
To the collected PRP, add ACD solution and PGE1 to prevent platelet activation during washing.
-
Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing apyrase and PGE1.
-
Repeat the centrifugation and resuspension steps twice to ensure the removal of plasma components.
-
Finally, resuspend the washed platelets in Tyrode's buffer to the desired concentration.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-poor plasma (PPP)
-
This compound at various concentrations
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
Light Transmission Aggregometer
Procedure:
-
Pre-warm PRP/washed platelet samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a known volume of PRP/washed platelets to a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a specific concentration of an agonist (e.g., ADP, collagen, or thrombin).
-
Record the change in light transmission over time. The percentage of aggregation is calculated based on the difference in light transmission between the sample and the PPP reference.
-
Generate dose-response curves to determine the IC50 value of this compound for each agonist.
3',5'-Cyclic AMP Phosphodiesterase (PDE) Activity Assay
Objective: To determine the inhibitory effect of this compound on platelet PDE activity.
Materials:
-
Washed platelet lysate
-
This compound at various concentrations
-
[³H]-cAMP (radiolabeled substrate)
-
Snake venom (containing 5'-nucleotidase)
-
Anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Prepare a lysate from washed platelets.
-
In a reaction tube, combine the platelet lysate, [³H]-cAMP, and various concentrations of this compound or a vehicle control.
-
Incubate the mixture at 30°C for a defined period to allow for the enzymatic conversion of [³H]-cAMP to [³H]-AMP by PDE.
-
Stop the reaction by boiling the tubes.
-
Add snake venom to the mixture and incubate to convert [³H]-AMP to [³H]-adenosine.
-
Separate the charged, unreacted [³H]-cAMP from the uncharged [³H]-adenosine using an anion-exchange resin.
-
Quantify the amount of [³H]-adenosine produced using a scintillation counter.
-
Calculate the percentage of PDE inhibition by this compound at each concentration and determine the IC50 value.
Visualizations
Signaling Pathway of this compound's Antiplatelet Action
Caption: this compound inhibits PDE, increasing cAMP levels and leading to the inhibition of platelet aggregation.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for assessing this compound's effect on platelet aggregation using light transmission aggregometry.
References
- 1. Thrombin regulates intracellular cyclic AMP concentration in human platelets through phosphorylation/activation of phosphodiesterase 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of anagrelide on platelet cAMP levels, cAMP-dependent protein kinase and thrombin-induced Ca++ fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Plafibride in a Rat Model: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Plafibride (B1678512), a hypolipidemic agent, as determined in animal models. The data presented herein is primarily derived from a key study conducted in rats, which elucidated the drug's distribution, metabolic fate, and excretion profile. This document is intended to serve as a foundational resource for researchers and professionals involved in drug development and pharmacological studies.
Executive Summary
This compound, chemically identified as N-2-(p-chlorophenoxy)-isobutyryl-N'-morpholinomethylurea, has been evaluated in a rat model to determine its pharmacokinetic properties. Following administration, this compound is distributed in the body according to a two-compartment model. The primary route of elimination is through metabolism, with the major metabolites being 2-(p-chlorophenoxy)isobutyrylurea and clofibric acid. Excretion occurs predominantly via the urine, with a negligible amount found in the feces. This guide details the available quantitative data, outlines the experimental methodologies employed in these preclinical studies, and presents a proposed metabolic pathway for this compound.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound in rats was characterized following both oral and intravenous administration. The serum concentrations of the parent drug and its metabolites were measured to establish its distribution and elimination kinetics.
Distribution
The distribution of this compound in the rat follows an open two-compartment model[1]. This model suggests that the drug distributes from a central compartment (representing blood and highly perfused organs) to a peripheral compartment (representing less perfused tissues) before elimination.
Metabolism and Excretion
This compound undergoes significant metabolism, with two primary metabolites identified in serum: 2-(p-chlorophenoxy)isobutyrylurea and clofibric acid[1]. The majority of the administered dose is eliminated through the kidneys.
The following table summarizes the urinary excretion of this compound and its metabolites as a percentage of the administered dose.
| Compound | Percentage of Administered Dose Recovered in Urine |
| Free Clofibric Acid | 81.7%[1] |
| 2-(p-chlorophenoxy)isobutyrylurea | 1.1%[1] |
| Unchanged this compound | 0.8%[1] |
Fecal excretion of this compound and its metabolites was found to be practically negligible[1].
Experimental Protocols
While the full, detailed experimental protocols from the primary study are not publicly available, this section outlines a standard methodology for a pharmacokinetic study of a novel compound like this compound in a rat model, based on common practices in the field.
Animal Model
-
Species: Rat (e.g., Sprague-Dawley or Wistar strains)
-
Sex: Male[1]
-
Health Status: Healthy, specific pathogen-free animals.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for a minimum of one week prior to the study.
-
Housing: Housed in a controlled environment with regulated temperature, humidity, and light-dark cycles.
-
Diet: Standard laboratory chow and water available ad libitum, with fasting overnight before drug administration.
Drug Administration
-
Routes of Administration: Intravenous (IV) and Oral (PO)[1].
-
Formulation: The drug should be dissolved or suspended in a suitable vehicle.
-
Dosing: A specific, predetermined dose is administered based on the animal's body weight.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration from a cannulated vein (e.g., jugular vein) or via retro-orbital bleeding.
-
Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).
Bioanalytical Method
-
Sample Preparation: Plasma is separated from blood samples by centrifugation. Urine samples are centrifuged to remove particulate matter. Both plasma and urine samples may undergo further processing, such as protein precipitation or solid-phase extraction, to isolate the analytes of interest.
-
Analytical Technique: A validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method is typically used for the quantification of the parent drug and its metabolites in biological matrices.
-
Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and sensitivity.
The following diagram illustrates a typical workflow for an in-vivo pharmacokinetic study.
Metabolic Pathway
Based on the identified metabolites, a mechanistic scheme for the degradation of this compound is proposed[1]. The primary metabolic transformations involve the hydrolysis of the urea (B33335) and amide linkages.
The proposed metabolic degradation pathway of this compound is illustrated below.
This pathway suggests that this compound is first metabolized to 2-(p-chlorophenoxy)isobutyrylurea through the cleavage of the bond between the urea and the morpholinomethyl group. This intermediate is then further hydrolyzed to form clofibric acid, which is the major metabolite excreted in the urine.
Conclusion
The pharmacokinetic and metabolic profile of this compound in the rat model indicates that the drug is well-distributed and extensively metabolized prior to its primary excretion in the urine. The identification of a two-compartment model for its distribution and the elucidation of its major metabolites, 2-(p-chlorophenoxy)isobutyrylurea and clofibric acid, provide a solid foundation for further preclinical and clinical development. The negligible fecal excretion suggests that the drug and its metabolites are well-absorbed and primarily cleared renally. These findings are crucial for dose-response modeling and for predicting the pharmacokinetic behavior of this compound in other species, including humans. Further studies would be beneficial to fully characterize the enzymes responsible for this compound's metabolism and to determine the full pharmacokinetic parameters of the parent compound and its metabolites.
References
Plafibride (ITA 104): A Technical Overview of its Discovery and Early-Stage Development
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the discovery, mechanism of action, and early clinical evaluation of Plafibride (B1678512) (ITA 104). The information is compiled from preclinical and clinical studies conducted primarily in the early 1980s.
Introduction and Discovery
This compound, identified by the code ITA 104, is chemically known as N-2-(p-chlorophenoxy)-isobutryl-N'-morpholinomethylurea. It is a derivative of clofibric acid, the active metabolite of the first-generation fibrate, clofibrate (B1669205). The initial research on this compound positioned it as a novel compound with dual therapeutic potential: as a hypolipidemic agent to manage dyslipidemia and as a platelet aggregation inhibitor.
While the specific details of its initial synthesis and discovery are not extensively documented in publicly available literature, its development appears to have been active in the early 1980s. The research focused on its potential to offer an improved therapeutic profile over existing treatments like clofibrate and acetylsalicylic acid (ASA), particularly concerning gastric tolerance and side effects[1].
Mechanism of Action
This compound's primary mechanism of action is the inhibition of 3',5'-cyclic AMP phosphodiesterase (PDE). This enzyme is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE, this compound leads to an increase in intracellular cAMP levels.
The elevation of cAMP is a key mechanism for the inhibition of platelet aggregation. Increased cAMP levels in platelets are associated with a decrease in intracellular calcium mobilization, which is essential for platelet activation and aggregation. It is important to note that this compound's antiplatelet effect is independent of the arachidonic acid metabolism, meaning it does not affect the generation of prostaglandin (B15479496) endoperoxides, prostacyclin, or thromboxane (B8750289) A2.
The hypolipidemic effects of this compound are also thought to be linked to its primary mechanism, although the precise downstream pathways are not fully elucidated in the available literature. Fibrates, in general, are known to act via peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which regulates the transcription of genes involved in lipid metabolism. While this compound is a clofibric acid derivative, its direct interaction with PPARs was not a focus of the early studies.
Signaling Pathway of this compound's Anti-Platelet Action
Caption: Proposed signaling pathway for the anti-platelet effect of this compound.
Preclinical Pharmacology and Toxicology
Pharmacokinetic studies in rats demonstrated that this compound follows an open two-compartment model after oral and intravenous administration. The primary metabolite detected was clofibric acid. Excretion was predominantly through urine, with 81.7% of the administered dose recovered as free clofibric acid, while only 0.8% was excreted as unchanged this compound. Fecal excretion was negligible.
Acute toxicity studies were conducted in mice, rats, guinea pigs, and hamsters. This compound exhibited low acute toxicity, with an oral LD50 of approximately 4000 mg/kg in rats, mice, and hamsters.
However, teratogenicity studies in rats and rabbits revealed significant concerns. In rats, doses of 125, 250, and 500 mg/kg/day during organogenesis led to a dose-correlated increase in hydrocephalus in fetuses. In rabbits, malformations were observed at lower doses (25 and 50 mg/kg/day), while higher doses (100 mg/kg/day) were embryotoxic. These findings led to the recommendation that this compound should not be used in pregnant women.
Clinical Evaluation
Several clinical trials were conducted to evaluate the efficacy and safety of this compound in both healthy volunteers and patient populations.
A study in healthy volunteers assessed the tolerance of this compound at progressively increasing doses from 50 to 1600 mg/day. The platelet anti-aggregating effect was observed at a dose of 800 mg/day and was more pronounced at 1600 mg/day. The drug was well-tolerated, with no side effects reported.
A two-year study involving 26 patients with primary hyperlipoproteinemia (types IIa, IIb, and IV) evaluated the efficacy of this compound at a daily dose of 1200 mg (400 mg three times a day). The study reported significant decreases in several serum lipids and other metabolic markers.
Table 1: Summary of Clinical Trial Results in Hyperlipoproteinemia (2-Year Study)
| Parameter | Outcome |
| Cholesterol | Significant Decrease |
| Triglycerides | Significant Decrease |
| Glucose | Significant Decrease |
| Insulin | Significant Decrease |
| Lecithin | Significant Decrease |
| HDL Cholesterol | Increase |
| Free Fatty Acids | Increase |
| Lysolecithin | Increase |
A 15-day study in 90 geriatric patients with dyslipidemia and manifestations of cerebral arteriosclerosis, using a daily dose of 1200 mg, demonstrated a significant decrease in pre-beta-lipoproteins and an increase in alpha-lipoproteins. Concurrently, a 50% inhibition of platelet aggregation was observed[1]. In a comparative arm of a similar study with 44 geriatric patients, this compound showed more significant and positive symptomatic and electroencephalographical results compared to clofibrate and acetylsalicylic acid (ASA)[1]. This compound also exhibited better gastric tolerance and a lower incidence of side effects than both comparator drugs[1].
Experimental Protocols
Detailed experimental protocols from the original studies are not fully available in the published literature. The following represents a generalized methodology based on the available information.
Experimental Workflow for Clinical Evaluation of this compound
Caption: Generalized workflow for the clinical evaluation of this compound.
History of Development and Current Status
The available scientific literature on this compound (ITA 104) is concentrated in the early 1980s. There is a notable absence of published research on this compound after 1987. This suggests that the clinical development of this compound was likely discontinued.
The reasons for the cessation of its development are not explicitly stated in the public domain. However, the significant teratogenic effects observed in preclinical animal studies may have been a contributing factor. During this period, the understanding of the risks associated with fibrates, such as the potential for gallstone formation and myopathy (muscle damage), was also evolving. The first-generation fibrate, clofibrate, itself fell out of favor due to findings of increased non-cardiovascular mortality in a large primary prevention trial. It is plausible that a combination of safety concerns and the emergence of more effective and safer lipid-lowering therapies, such as the statins in the late 1980s, led to the discontinuation of this compound's development.
As of the current date, this compound is not a marketed drug in any country, and there is no evidence of ongoing clinical development.
Conclusion
This compound (ITA 104) was a promising dual-action compound in the early 1980s, demonstrating efficacy in lowering lipids and inhibiting platelet aggregation. Its mechanism of action via phosphodiesterase inhibition was a novel approach at the time. Early clinical data suggested good efficacy and better tolerability than existing therapies. However, significant teratogenic findings in preclinical studies likely posed a major hurdle for its continued development, which appears to have been halted by the late 1980s. This technical guide summarizes the available knowledge on this compound, providing a historical snapshot of a drug candidate from a pivotal era in cardiovascular pharmacology.
References
Plafibride: A Potential Tool Compound for In-Depth Lipid Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanisms and Effects on Lipid Metabolism
Plafibride's primary therapeutic effects are attributed to two main mechanisms: the inhibition of 3',5'-cyclic AMP phosphodiesterase (PDE) and the enhancement of serum lipid emulsion clearance.[1] These actions culminate in a significant reduction of plasma triglycerides and modulation of cholesterol levels.
Quantitative Effects on Lipid Profile
Clinical studies have demonstrated this compound's efficacy in treating primary hyperlipoproteinemia. In a two-year study involving patients with familial hypercholesterolemia (phenotype IIa), familial combined hyperlipidemia (phenotype IIb), and familial hypertriglyceridemia (phenotype IV), a daily regimen of 1200 mg (400 mg, three times a day) resulted in significant changes in key lipid markers.[2]
| Parameter | Observed Effect | Phenotypes Studied | Reference |
| Total Cholesterol | Significant Decrease | IIa, IIb, IV | [2] |
| Triglycerides | Significant Decrease | IIa, IIb, IV | [2] |
| HDL Cholesterol | Increase | IIa, IIb, IV | [2] |
| Free Fatty Acids | Increase | IIa, IIb, IV | [2] |
| Lecithin | Significant Decrease | IIa, IIb, IV | [2] |
Potential Signaling Pathways
Based on its classification as a fibrate and its known enzymatic inhibition, this compound is hypothesized to interact with key lipid regulation pathways.
Phosphodiesterase Inhibition Pathway
This compound inhibits 3',5'-cyclic AMP phosphodiesterase, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1] By inhibiting this enzyme, this compound increases intracellular cAMP levels, which in turn can activate protein kinase A (PKA). PKA can then phosphorylate and activate hormone-sensitive lipase (B570770) (HSL) and other enzymes, leading to the mobilization and metabolism of lipids.
Caption: this compound's inhibition of PDE increases cAMP levels, leading to PKA activation and subsequent modulation of lipid metabolism.
Putative PPARα Activation Pathway
Fibrates as a class are well-established agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid metabolism. While direct evidence for this compound's interaction with PPARα is not extensively documented, its structural similarity to other fibrates suggests a similar mechanism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and lipoprotein lipase (LPL) activity, and decreased expression of apolipoprotein C-III, an inhibitor of LPL.
Caption: Putative activation of PPARα by this compound, leading to the regulation of target gene expression involved in lipid metabolism.
Experimental Protocols
To facilitate further research into this compound's mechanisms of action, the following are detailed methodologies for key experiments. These are generalized protocols that can be adapted for the specific study of this compound.
3',5'-Cyclic AMP Phosphodiesterase (PDE) Activity Assay (Radiolabeled Method)
This assay measures the conversion of radiolabeled cAMP to AMP in the presence of a PDE enzyme source and the test compound (this compound).
Materials:
-
[³H]-cAMP
-
PDE enzyme preparation (from tissue homogenate or purified)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in appropriate solvent, e.g., DMSO)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, PDE enzyme, and varying concentrations of this compound or vehicle control.
-
Pre-incubate the mixtures at 30°C for 10 minutes.
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by boiling for 1 minute.
-
Cool the samples on ice.
-
Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine. Incubate at 30°C for 10 minutes.
-
Add a slurry of anion-exchange resin to bind the unreacted [³H]-cAMP.
-
Centrifuge the samples to pellet the resin.
-
Transfer an aliquot of the supernatant containing [³H]-adenosine to a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.[3][4][5][6]
Caption: Workflow for the radiolabeled 3',5'-cyclic AMP phosphodiesterase activity assay.
Intravenous Fat Clearance Test (Animal Model)
This in vivo assay evaluates the effect of this compound on the clearance of a lipid emulsion from the bloodstream, providing insights into its impact on triglyceride metabolism.
Materials:
-
Test animals (e.g., rats)
-
This compound formulation for administration
-
Commercial lipid emulsion (e.g., Intralipid®)
-
Anesthetic
-
Blood collection supplies (e.g., catheters, syringes)
-
Centrifuge and equipment for plasma separation
-
Assay kits for triglyceride measurement
Procedure:
-
Acclimatize animals and fast them overnight before the experiment.
-
Administer this compound or vehicle control to the respective animal groups at a predetermined time before the lipid challenge.
-
Anesthetize the animals and place an indwelling catheter for blood sampling.
-
Administer a bolus intravenous injection of the lipid emulsion (e.g., 100 mg/kg).
-
Collect blood samples at various time points post-injection (e.g., 2, 5, 10, 15, 30, and 60 minutes).
-
Separate plasma by centrifugation.
-
Measure the triglyceride concentration in the plasma samples.
-
Calculate the clearance rate of triglycerides from the plasma for each group.[7]
Caption: Workflow for the intravenous fat clearance test in an animal model.
PPARα Transactivation Assay (Cell-Based)
This reporter gene assay determines if this compound can activate the PPARα receptor and induce the expression of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for a Gal4-PPARα-LBD fusion protein
-
Reporter plasmid containing a Gal4 upstream activating sequence (UAS) driving a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound stock solution
-
Luciferase assay reagent and luminometer
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the Gal4-PPARα-LBD expression plasmid and the UAS-luciferase reporter plasmid.
-
After transfection, treat the cells with various concentrations of this compound, a known PPARα agonist (positive control), or vehicle.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Determine the fold activation of the reporter gene at each this compound concentration and calculate the EC50 value.[8][9][10][11][12]
Conclusion
This compound exhibits significant potential as a tool compound for dissecting the intricate pathways of lipid metabolism. Its established effects on phosphodiesterase activity and triglyceride clearance, coupled with its putative role as a PPARα agonist, provide multiple avenues for investigation. The experimental protocols detailed herein offer a framework for researchers to quantitatively assess the biochemical and cellular effects of this compound, thereby elucidating its precise mechanisms of action and furthering our understanding of lipid regulation. Further research to determine the specific IC50 and EC50 values of this compound is warranted to fully characterize its potency and selectivity as a research tool.
References
- 1. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Apolipoprotein A-II, a Player in Multiple Processes and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic activity of lipoprotein lipase and hepatic lipase, and pharmacokinetic parameters measured in normolipidaemic subjects receiving ciprofibrate (100 or 200 mg/day) or micronised fenofibrate (200 mg/day) therapy for 23 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SREBP-1-independent regulation of lipogenic gene expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipoprotein Lipase and Its Regulators: An Unfolding Story - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential of phosphodiesterase 4B inhibition in the treatment of progressive pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Plafibride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plafibride is a hypolipidemic and antiplatelet agent belonging to the fibrate class of drugs. Its primary mechanisms of action involve the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the inhibition of 3',5'-cyclic AMP (cAMP) phosphodiesterase.[1] As a PPARα agonist, this compound plays a crucial role in the regulation of lipid metabolism by modulating the expression of genes involved in fatty acid uptake, transport, and oxidation.[2][3][4] Its inhibitory effect on cAMP phosphodiesterase contributes to its antiplatelet activity.[1] These characteristics make this compound a compound of interest for in vitro studies related to metabolic disorders, particularly those involving dyslipidemia and liver cells.
This document provides detailed protocols for the use of this compound in cell culture experiments, with a focus on hepatocytes as a primary model system. The provided methodologies and data will guide researchers in designing and executing experiments to investigate the cellular and molecular effects of this compound.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in cell culture, the following tables include data for other well-characterized fibrates. These values can be used as a reference to establish a working concentration range for this compound in initial experiments. It is recommended to perform dose-response studies to determine the optimal concentration for your specific cell type and experimental endpoint.
Table 1: EC50 Values for PPARα Activation by Fibrates
| Fibrate | EC50 for human PPARα (µM) | Cell Type | Reference |
| Fenofibric Acid | 30 | Not Specified | |
| Bezafibrate | 30.4 | COS-7 cells | [5] |
Table 2: Exemplary Concentrations of Fibrates Used in Cell Culture
| Fibrate | Concentration | Cell Type | Observed Effect | Reference |
| Clofibrate (B1669205) | 20 µM | Breast cancer cells | Increased PPARα transcriptional activity | [6] |
Signaling Pathways
PPARα Signaling Pathway
This compound, as a fibrate, is expected to activate the PPARα signaling pathway. Upon entering the cell, it binds to and activates PPARα. This activated receptor forms a heterodimer with the Retinoid X Receptor (RXR). The PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding recruits coactivator proteins, leading to the transcription of genes involved in lipid metabolism.
Caption: this compound activates the PPARα signaling pathway.
cAMP Signaling Pathway
This compound has been shown to inhibit cAMP phosphodiesterase.[1] This enzyme is responsible for the degradation of cyclic AMP (cAMP), a crucial second messenger in many cellular processes. By inhibiting this enzyme, this compound leads to an increase in intracellular cAMP levels.
Caption: this compound inhibits cAMP phosphodiesterase.
Experimental Protocols
General Cell Culture and this compound Treatment
This protocol provides a general workflow for treating adherent cells, such as hepatocytes, with this compound.
Caption: Workflow for this compound cell culture experiments.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (or other suitable solvent)
-
Multi-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed hepatocytes at a desired density in multi-well plates. The density will depend on the cell type and the duration of the experiment.
-
Cell Adhesion: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the prepared this compound-containing medium or vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the cells are ready for various downstream analyses as described in the following protocols.
Analysis of Intracellular Lipid Accumulation (Oil Red O Staining)
This protocol describes a method to visualize and quantify neutral lipid accumulation in hepatocytes.
Materials:
-
Cells cultured on coverslips in multi-well plates
-
PBS
-
10% Formalin
-
Oil Red O staining solution
-
Hematoxylin (B73222) (for counterstaining)
-
Mounting medium
Procedure:
-
Fixation: After this compound treatment, wash the cells twice with PBS and fix with 10% formalin for at least 1 hour.
-
Washing: Wash the cells twice with distilled water.
-
Isopropanol Incubation: Incubate the cells with 60% isopropanol for 5 minutes.
-
Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.[7]
-
Washing: Wash the cells with 60% isopropanol, followed by several washes with distilled water.
-
Counterstaining: (Optional) Stain the cell nuclei with hematoxylin for 1 minute and wash with water.
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize under a light microscope. Lipid droplets will appear as red-orange structures.
For quantification, the Oil Red O stain can be extracted from the cells using isopropanol, and the absorbance can be measured at approximately 490-520 nm.[8]
Analysis of Gene Expression (Quantitative Real-Time PCR)
This protocol is for measuring the expression of PPARα target genes in response to this compound treatment.
Materials:
-
This compound-treated cells
-
PBS
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1A, ACOX1, FABP1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: After treatment, wash the cells with PBS and lyse them to extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control, normalized to the housekeeping gene.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers initiating cell culture studies with this compound. While specific quantitative data for this compound remains limited, the provided information on related fibrates serves as a valuable starting point for experimental design. The detailed methodologies for assessing lipid accumulation and gene expression will enable a thorough investigation of this compound's effects on a cellular level. It is recommended that researchers optimize these protocols for their specific experimental systems to ensure robust and reproducible results.
References
- 1. Influence of this compound, an antiplatelet and hypolipemic agent, on prostacyclin and thromboxane synthesis, 3',5'-cyclic AMP phosphodiesterase activity and serum clearance of a lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implications of a peroxisome proliferator-activated receptor alpha (PPARα) ligand clofibrate in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Studying 3',5'-Cyclic AMP Phosphodiesterase Inhibition by Plafibride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plafibride, a compound recognized for its antiplatelet and hypolipidemic properties, exerts its therapeutic effects through various mechanisms of action. A primary mode of its antiplatelet activity is the inhibition of 3',5'-cyclic AMP phosphodiesterase (cAMP-PDE).[1] Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting cAMP-PDE, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in the inhibition of platelet aggregation and activation. These application notes provide a comprehensive guide for researchers to study the inhibitory effects of this compound on cAMP-PDE, including detailed experimental protocols and data presentation guidelines.
Data Presentation
| Compound | Target PDE Isoform(s) | IC50 Value (µM) | Reference |
| This compound | cAMP-specific PDEs | To Be Determined | N/A |
| Cilostazol | PDE3 | 0.2 | [1] |
| Dipyridamole | PDE3, PDE5 | Variable | [1] |
Signaling Pathway of this compound-mediated PDE Inhibition
The following diagram illustrates the signaling cascade involved in platelet aggregation and the mechanism by which this compound intervenes. Under normal physiological conditions, agonists such as thrombin, ADP, and collagen bind to their respective receptors on the platelet surface, initiating a signaling cascade that leads to platelet activation and aggregation. A key inhibitory pathway involves the enzyme Adenylyl Cyclase (AC), which synthesizes cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various proteins to suppress platelet activation. cAMP-Phosphodiesterase (cAMP-PDE) counteracts this by degrading cAMP. This compound inhibits cAMP-PDE, leading to sustained high levels of cAMP and consequently, potent inhibition of platelet aggregation.
Caption: this compound inhibits cAMP-PDE, increasing cAMP levels and promoting platelet inhibition.
Experimental Protocols
Protocol 1: In Vitro cAMP-Phosphodiesterase Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to determine the IC50 value of this compound for cAMP-phosphodiesterase. The principle of this assay is the competition between a fluorescently labeled cAMP tracer and unlabeled cAMP for binding to a specific antibody. PDE activity reduces the amount of cAMP, leading to a decrease in the FP signal.
Materials:
-
This compound
-
Recombinant human cAMP-specific phosphodiesterase (e.g., PDE3A, PDE4D)
-
Fluorescein-labeled cAMP tracer
-
Anti-cAMP antibody
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (for compound dilution)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Assay Reaction:
-
Add 5 µL of the diluted this compound solutions or vehicle control (assay buffer with the same final concentration of DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the diluted cAMP-PDE enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the cAMP substrate solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the enzymatic reaction by adding 10 µL of a solution containing the anti-cAMP antibody and the fluorescein-labeled cAMP tracer.
-
Incubate the plate for 60 minutes at room temperature to allow the antibody-cAMP binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing potential cAMP-PDE inhibitors like this compound.
Caption: Workflow for determining the IC50 of a PDE inhibitor.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the inhibitory effects of this compound on 3',5'-cyclic AMP phosphodiesterase. By following the detailed methodologies, researchers can accurately determine the inhibitory potency (IC50) of this compound and further elucidate its mechanism of action as an antiplatelet agent. This information is valuable for drug development professionals in the optimization of existing therapies and the discovery of novel compounds targeting the cAMP signaling pathway.
References
Application Notes and Protocols for Plafibride in Hyperlipidemia Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plafibride is a hypolipidemic agent belonging to the fibrate class of drugs. As an analog of clofibrate, its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Activation of PPARα leads to a cascade of downstream effects, including increased fatty acid oxidation, enhanced lipoprotein lipase (B570770) (LPL) activity, and reduced production of apolipoprotein C-III (ApoC-III), an inhibitor of LPL. Collectively, these actions result in a significant reduction in plasma triglycerides and a modest reduction in low-density lipoprotein (LDL) cholesterol, accompanied by an increase in high-density lipoprotein (HDL) cholesterol.
These application notes provide a comprehensive overview of the use of this compound in preclinical hyperlipidemia research models. Due to the limited availability of specific quantitative preclinical data for this compound, representative data from studies on other well-established fibrates (clofibrate and fenofibrate) are included to provide an expected range of efficacy. The protocols outlined below are based on established methodologies for inducing hyperlipidemia in rodent models and can be adapted for the evaluation of this compound.
Mechanism of Action: PPARα Signaling Pathway
This compound, like other fibrates, exerts its lipid-lowering effects by activating PPARα. The binding of this compound to PPARα induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: this compound activates PPARα, leading to changes in gene expression that modulate lipid metabolism.
Data Presentation: Efficacy in Hyperlipidemia Models
While specific preclinical efficacy data for this compound is limited, the following tables summarize representative data from studies using other fibrates (clofibrate and fenofibrate) in rat models of hyperlipidemia. This data provides an expected range of outcomes for a PPARα agonist like this compound.
Table 1: Representative Effect of Clofibrate on Serum Lipids in Hyperlipidemic Rats
| Treatment Group | Dose | Duration | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Control (Hyperlipidemic) | Vehicle | 7 days | 150 ± 12 | 250 ± 20 |
| Clofibrate | 300 mg/kg/day | 7 days | 125 ± 10 | 160 ± 15 |
*Data are presented as mean ± SEM and are representative of typical findings. *p < 0.05 compared to the control group.
Table 2: Representative Effect of Fenofibrate on Serum Lipids in High-Fat Diet-Induced Hyperlipidemic Rats
| Treatment Group | Dose | Duration | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Normal Diet | - | 4 weeks | 70 ± 5 | 80 ± 7 | 45 ± 4 | 15 ± 2 |
| High-Fat Diet (HFD) | Vehicle | 4 weeks | 180 ± 15 | 200 ± 18 | 30 ± 3 | 120 ± 11 |
| HFD + Fenofibrate | 100 mg/kg/day | 4 weeks | 130 ± 12 | 110 ± 10 | 40 ± 4 | 70 ± 8 |
*Data are presented as mean ± SEM and are representative of typical findings. *p < 0.05 compared to the HFD group.
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia in Rats using a High-Fat Diet
This protocol describes a common method for inducing hyperlipidemia in rats, creating a suitable model for testing the efficacy of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Standard rodent chow
-
High-fat diet (HFD): typically 45-60% of calories from fat (e.g., D12451, Research Diets Inc.)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Biochemical analyzer for lipid profiling
Procedure:
-
Acclimatization: Acclimatize rats to the animal facility for at least one week, providing ad libitum access to standard chow and water.
-
Group Allocation: Randomly divide the rats into the following groups (n=8-10 per group):
-
Group 1: Normal Control (standard chow + vehicle)
-
Group 2: High-Fat Diet Control (HFD + vehicle)
-
Group 3: HFD + this compound (low dose, e.g., 100 mg/kg/day)
-
Group 4: HFD + this compound (high dose, e.g., 300 mg/kg/day)
-
-
Induction of Hyperlipidemia: Feed Groups 2, 3, and 4 the HFD for 4-8 weeks. Feed Group 1 the standard chow.
-
Baseline Blood Collection: After the induction period, collect baseline blood samples from the tail vein after an overnight fast to confirm the hyperlipidemic state.
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for the desired treatment period (e.g., 4 weeks).
-
Final Blood Collection: At the end of the treatment period, collect terminal blood samples via cardiac puncture under anesthesia after an overnight fast.
-
Biochemical Analysis: Centrifuge the blood samples to obtain serum and analyze for total cholesterol, triglycerides, HDL-C, and LDL-C using a biochemical analyzer.
-
Tissue Collection (Optional): Harvest liver and aorta for histological analysis (e.g., Oil Red O staining).
Protocol 2: Aortic Staining with Oil Red O for Atherosclerotic Plaque Analysis
This protocol is for the visualization of lipid-rich atherosclerotic plaques in the aorta of hyperlipidemic animals.
Materials:
-
Aorta from experimental animals
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
78% Methanol
-
Oil Red O staining solution (0.5% Oil Red O in isopropanol (B130326), diluted with water)
-
60% Isopropanol
-
Dissecting microscope and tools
-
Glass slides and coverslips
-
Mounting medium
Procedure:
-
Aorta Dissection: Carefully dissect the entire aorta from the aortic arch to the iliac bifurcation.
-
Fixation: Fix the aorta in 4% PFA overnight at 4°C.
-
Washing: Wash the aorta with PBS.
-
Dehydration: Briefly dehydrate the aorta in 78% methanol.
-
Staining: Stain the aorta with Oil Red O solution for 25 minutes.
-
Differentiation: Differentiate the tissue in 60% isopropanol for 3-5 minutes.
-
Washing: Wash the aorta thoroughly with PBS.
-
En Face Preparation: Under a dissecting microscope, carefully open the aorta longitudinally and pin it flat on a wax-bottom dish.
-
Imaging: Capture images of the stained aorta. Atherosclerotic plaques will appear as red-stained areas.
-
Quantification: Use image analysis software to quantify the percentage of the aortic surface area covered by plaques.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a high-fat diet-induced hyperlipidemia model.
Caption: A typical workflow for a preclinical study of this compound in a hyperlipidemia model.
Conclusion
This compound, as a PPARα agonist, holds potential as a therapeutic agent for hyperlipidemia. The protocols and data presented in these application notes provide a framework for researchers to design and conduct preclinical studies to evaluate its efficacy and mechanism of action in relevant animal models. While specific preclinical data for this compound is not abundant, the information derived from other fibrates offers valuable insights into the expected outcomes. Further research is warranted to fully characterize the preclinical profile of this compound in the context of hyperlipidemia and atherosclerosis.
Application Notes and Protocols for the Spectrophotometric Analysis of Plafibride and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Plafibride (B1678512) and its primary metabolite, clofibric acid, using UV-Vis spectrophotometry. While specific validated spectrophotometric methods for this compound are not extensively published, the following protocols have been developed based on established methods for structurally similar compounds, such as other fibrates. These notes offer a robust starting point for method development and validation in a research or quality control setting.
Introduction to this compound and its Metabolism
This compound, N-2-(p-chlorophenoxy)-isobutyryl)-N'-morpholinomethylurea, is a hypolipidemic agent.[1] Like other fibrates, it is used to regulate lipid levels in the blood. The analytical monitoring of this compound and its metabolites is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and metabolic research.
Upon administration, this compound undergoes metabolic degradation. A significant pathway involves its hydrolysis to form clofibric acid, which is the primary active metabolite, and 2-(p-chlorophenoxy)isobutyrylurea.[2] A large proportion of the administered dose is excreted in the urine as free clofibric acid, making its analysis in biological fluids particularly relevant.[2]
Metabolic Pathway of this compound
The metabolic breakdown of this compound is a key consideration in its analysis, as the parent drug and its metabolites may be present simultaneously in biological samples.
Principle of Spectrophotometric Analysis
UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Experimental Protocols
The following are detailed protocols for the spectrophotometric analysis of this compound and its major metabolite, clofibric acid.
Protocol 1: Quantitative Determination of this compound in Pharmaceutical Formulations
This protocol outlines the steps for the analysis of this compound in a solid dosage form, such as a tablet.
4.1.1. Materials and Instrumentation
-
Instrumentation: Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Reagents: this compound reference standard, methanol (B129727) (HPLC grade), distilled water.
-
Equipment: Analytical balance, volumetric flasks, pipettes, sonicator.
4.1.2. Method
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of methanol with the aid of sonication for 10 minutes.
-
Make up the volume to 100 mL with methanol and mix thoroughly.
-
-
Preparation of Working Standard Solutions and Calibration Curve:
-
Prepare a series of working standard solutions with concentrations ranging from 5 to 25 µg/mL by diluting the stock solution with methanol.
-
Scan each working standard solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax). The λmax is expected to be in the range of 280-300 nm, similar to other fibrates.
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Sample Solution:
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with methanol, mix well, and filter the solution.
-
Dilute the filtered solution with methanol to obtain a final concentration within the linearity range of the calibration curve.
-
-
Analysis:
-
Measure the absorbance of the final sample solution at the λmax.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the tablet formulation.
-
Protocol 2: Quantitative Determination of Clofibric Acid in Urine
This protocol includes a liquid-liquid extraction step for the isolation of clofibric acid from a urine sample prior to spectrophotometric analysis.
4.2.1. Materials and Instrumentation
-
Instrumentation: Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Reagents: Clofibric acid reference standard, methanol (HPLC grade), hydrochloric acid (HCl), diethyl ether, sodium sulfate (B86663) (anhydrous).
-
Equipment: Centrifuge, vortex mixer, evaporating apparatus (e.g., rotary evaporator or nitrogen stream), pH meter.
4.2.2. Method
-
Preparation of Standard Solutions:
-
Prepare a stock solution (100 µg/mL) of clofibric acid in methanol.
-
Prepare working standard solutions (5-50 µg/mL) by diluting the stock solution with methanol.
-
Determine the λmax of clofibric acid by scanning a working standard solution from 400 nm to 200 nm against a methanol blank. The λmax is expected to be around 265 nm.
-
Construct a calibration curve by measuring the absorbance of the working standards at the determined λmax.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take 1 mL of urine sample in a centrifuge tube.
-
Acidify the sample to pH 2 with HCl.
-
Add 5 mL of diethyl ether and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Repeat the extraction process with another 5 mL of diethyl ether and combine the organic layers.
-
Dry the combined organic extract by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of methanol.
-
-
Analysis:
-
Measure the absorbance of the reconstituted sample extract at the λmax of clofibric acid.
-
Determine the concentration of clofibric acid in the extract from the calibration curve.
-
Calculate the concentration of clofibric acid in the original urine sample, taking into account the dilution and reconstitution factors.
-
Data Presentation
The following tables summarize the expected validation parameters for the spectrophotometric analysis of this compound and its metabolite. The data is based on published methods for structurally related fibrate drugs and should be confirmed during in-house method validation.
Table 1: Expected Analytical Parameters for the Determination of this compound
| Parameter | Expected Value |
| λmax | 280 - 300 nm |
| Linearity Range | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 3.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Expected Analytical Parameters for the Determination of Clofibric Acid
| Parameter | Expected Value |
| λmax | ~ 265 nm |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.8 - 1.5 µg/mL |
| Limit of Quantification (LOQ) | 2.5 - 5.0 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 2% |
Experimental Workflow
The general workflow for the spectrophotometric analysis of this compound and its metabolites is depicted below.
Conclusion
UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of this compound and its primary metabolite, clofibric acid. The protocols provided herein, based on established analytical methodologies for similar compounds, serve as a valuable resource for researchers and professionals in drug development and quality control. It is essential to perform a thorough method validation according to ICH guidelines to ensure the accuracy, precision, and reliability of the results for the specific analytical application.
References
- 1. Influence of this compound, an antiplatelet and hypolipemic agent, on prostacyclin and thromboxane synthesis, 3',5'-cyclic AMP phosphodiesterase activity and serum clearance of a lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic approach of this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Studying Plafibride's Hypolipidemic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plafibride is a fibrate class drug utilized in the management of hyperlipoproteinemia. Fibrates are known for their efficacy in modulating lipid profiles, primarily by reducing triglyceride (TG) levels and, to a variable extent, low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels.[1][2] The primary mechanism of action of fibrates is through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid metabolism. Activation of PPARα leads to a cascade of events including increased fatty acid oxidation, enhanced lipoprotein lipase (B570770) activity, and reduced production of very-low-density lipoprotein (VLDL).
These application notes provide a comprehensive guide for the preclinical and clinical investigation of this compound's hypolipidemic effects. Detailed protocols for key in vitro and in vivo experiments are outlined, along with templates for data presentation and visualization of the underlying signaling pathways.
Data Presentation: Summarized Quantitative Effects of Fibrates on Lipid Profiles
The following tables summarize the expected quantitative changes in lipid profiles based on clinical studies of fibrate drugs. While specific quantitative data for this compound is limited in publicly available literature, the data from other fibrates, such as fenofibrate, can serve as a representative benchmark for experimental design and outcome prediction.[1][2]
Table 1: Effects of Fibrates on Plasma Lipid and Lipoprotein Concentrations (Representative Data)
| Parameter | Baseline (Mean ± SD) | Post-Treatment with Fibrate (Mean ± SD) | Percent Change |
| Total Cholesterol (mg/dL) | 250 ± 45 | 210 ± 40 | ↓ 16% |
| Triglycerides (mg/dL) | 300 ± 80 | 180 ± 60 | ↓ 40% |
| HDL-C (mg/dL) | 35 ± 8 | 42 ± 10 | ↑ 20% |
| LDL-C (mg/dL) | 160 ± 30 | 135 ± 25 | ↓ 15.6% |
| VLDL-C (mg/dL) | 55 ± 15 | 30 ± 10 | ↓ 45.5% |
Note: The data presented are hypothetical and represent typical results observed in clinical trials of fibrates. Actual results may vary depending on the specific fibrate, dosage, patient population, and study duration.
Table 2: Changes in Apolipoprotein Levels Following Fibrate Therapy (Representative Data)
| Apolipoprotein | Baseline (Mean ± SD) (mg/dL) | Post-Treatment with Fibrate (Mean ± SD) (mg/dL) | Percent Change |
| Apolipoprotein A-I (ApoA-I) | 120 ± 20 | 135 ± 22 | ↑ 12.5% |
| Apolipoprotein B (ApoB) | 130 ± 25 | 115 ± 20 | ↓ 11.5% |
| Apolipoprotein C-III (ApoC-III) | 15 ± 5 | 10 ± 4 | ↓ 33.3% |
Experimental Protocols
In Vitro Assays
1. Hepatocyte Triglyceride Accumulation Assay
This assay assesses the ability of this compound to reduce lipid accumulation in liver cells, a key process in dyslipidemia.
-
Cell Line: Human hepatoma cell line (HepG2) or primary human hepatocytes.
-
Protocol:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Lipid Accumulation: Induce steatosis by treating the cells with a mixture of oleic acid and palmitic acid (e.g., 2:1 ratio, final concentration 1 mM) for 24 hours.
-
This compound Treatment: Concurrently with fatty acid treatment, expose cells to varying concentrations of this compound (e.g., 1, 10, 50 µM) or a vehicle control (e.g., DMSO).
-
Quantification of Triglycerides:
-
Wash cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular triglyceride content using a commercial colorimetric or fluorometric triglyceride quantification kit.
-
Normalize triglyceride levels to total protein content determined by a BCA or Bradford assay.
-
-
2. Intestinal Lipoprotein Secretion Assay
This assay evaluates the effect of this compound on the secretion of lipoproteins from intestinal cells.
-
Cell Line: Human colon adenocarcinoma cell line (Caco-2).
-
Protocol:
-
Cell Culture and Differentiation: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for spontaneous differentiation into a polarized monolayer resembling intestinal enterocytes.
-
Lipid Loading: Incubate the differentiated Caco-2 cells with a lipid-rich medium containing oleic acid and other essential fatty acids to stimulate lipoprotein synthesis and secretion.
-
This compound Treatment: Add this compound at various concentrations to the basolateral medium.
-
Lipoprotein Quantification:
-
Collect the basolateral medium after a defined incubation period (e.g., 24 hours).
-
Isolate lipoprotein fractions (VLDL, LDL, HDL) by ultracentrifugation or precipitation methods.
-
Measure the triglyceride and cholesterol content in each lipoprotein fraction using enzymatic assays.
-
Analyze apolipoprotein (e.g., ApoB-48, ApoA-I) secretion by ELISA or Western blotting.
-
-
In Vivo Studies
1. Diet-Induced Dyslipidemia Rodent Model
This model mimics human dyslipidemia caused by a high-fat diet and is suitable for evaluating the in vivo efficacy of this compound.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Protocol:
-
Induction of Dyslipidemia: Feed the animals a high-fat diet (HFD) containing approximately 45-60% of calories from fat for a period of 8-12 weeks. A control group will receive a standard chow diet.
-
This compound Administration: Following the induction period, divide the HFD-fed animals into groups and administer this compound orally (e.g., by gavage) at different doses (e.g., 10, 30, 100 mg/kg/day) for 4-8 weeks. A vehicle control group will receive the vehicle alone.
-
Sample Collection and Analysis:
-
Collect blood samples at baseline and at the end of the treatment period after an overnight fast.
-
Measure plasma levels of total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available enzymatic kits.
-
At the end of the study, euthanize the animals and collect liver tissue for histological analysis (e.g., Oil Red O staining for lipid accumulation) and gene expression analysis (e.g., qPCR for PPARα target genes).
-
-
Mandatory Visualizations
Signaling Pathway
Caption: PPARα signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound's hypolipidemic effects.
Logical Relationships
Caption: Logical flow from this compound administration to hypolipidemic effect.
References
Troubleshooting & Optimization
Technical Support Center: Plafibride In Vitro Assays
Welcome to the technical support center for Plafibride in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a hypolipidemic and antiplatelet agent belonging to the fibrate class of drugs. Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARα leads to the transcription of target genes involved in fatty acid oxidation and lipoprotein metabolism.
Q2: What are the common in vitro assays used to study this compound?
A2: Common in vitro assays for this compound and other fibrates include:
-
PPARα Reporter Gene Assays: To quantify the activation of PPARα by measuring the expression of a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE).
-
Quantitative PCR (qPCR): To measure the upregulation of PPARα target genes, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase (ACO).
-
Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®): To determine the concentration at which this compound becomes toxic to cells and to establish a suitable experimental concentration range.
-
Lipid Accumulation Assays (e.g., Oil Red O staining): To visualize and quantify the effect of this compound on intracellular lipid content in cell models of hepatic steatosis.
Q3: In which cell lines can I test the effects of this compound?
A3: Liver cell lines are the most relevant for studying the effects of this compound on lipid metabolism. Commonly used cell lines include:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used and well-characterized cell line for studying liver metabolism and toxicity.[1][2][3][4][5][6][7][8][9][10]
-
Huh7 (Human Hepatocellular Carcinoma): Another common human liver cell line.
-
Primary Hepatocytes: Offer a more physiologically relevant model but are more challenging to culture and maintain.
Q4: What is the active form of this compound in vitro?
A4: Like fenofibrate (B1672516), which is hydrolyzed to its active metabolite fenofibric acid, this compound may also undergo hydrolysis to an active form in vitro, particularly in the presence of cellular esterases. For consistency, using the active acid form, if available, or ensuring the cell model has sufficient esterase activity is recommended.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible precipitate in the stock solution or in the cell culture wells after adding the compound.
-
Inconsistent or non-reproducible results.
-
Lower than expected activity.
Possible Causes and Solutions:
| Cause | Solution |
| Poor aqueous solubility | This compound, like other fibrates, has low water solubility.[11][12] Prepare high-concentration stock solutions in an organic solvent such as DMSO or ethanol.[13] The final concentration of the organic solvent in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. |
| Precipitation upon dilution in aqueous media | When diluting the stock solution into the cell culture medium, do so by adding the stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. Pre-warming the medium to 37°C can also help. |
| Use of serum-free media | Serum proteins can help to solubilize lipophilic compounds. If your experiment allows, the presence of Fetal Bovine Serum (FBS) in the culture medium can improve the solubility of this compound. |
| High final concentration | Determine the maximal soluble concentration of this compound in your specific cell culture medium. You can do this by preparing serial dilutions and observing for any precipitation visually or by microscopy. |
Issue 2: High Cytotoxicity Observed at Expected Efficacious Concentrations
Symptoms:
-
Significant cell death observed through microscopy.
-
Low cell viability in cytotoxicity assays (e.g., MTT, LDH).
-
Inhibition of cellular processes at concentrations expected to show PPARα activation.
Possible Causes and Solutions:
| Cause | Solution |
| Concentration too high | Fibrates can induce cytotoxicity at high concentrations.[2] It is crucial to perform a dose-response curve for cytotoxicity to determine the IC50 (half-maximal inhibitory concentration) and to select a non-toxic concentration range for your functional assays. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to a compound. For example, fenofibrate showed significant cytotoxicity in Hep3B cells but not in HepG2 cells at similar concentrations.[14] Always determine the cytotoxicity profile in the specific cell line you are using. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%). Run a solvent control to assess its effect on cell viability. |
| PPARα-independent off-target effects | Fibrates can have effects that are not mediated by PPARα, which may contribute to cytotoxicity.[15][16][17] Consider using a PPARα antagonist (e.g., GW6471) to determine if the observed cytotoxicity is PPARα-dependent. |
Issue 3: Inconsistent or No PPARα Activation in Reporter or qPCR Assays
Symptoms:
-
Low or no induction of the reporter gene in a PPARα reporter assay.
-
No significant upregulation of PPARα target genes (e.g., CPT1A, ACO) in qPCR experiments.
-
High variability between replicate wells or experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal compound concentration | Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for PPARα activation. The EC50 for fenofibrate at human PPARα is reported to be around 30 µM. |
| Low PPARα expression in cells | Ensure that the cell line used expresses sufficient levels of PPARα. Some cell lines may have low endogenous expression. You may need to use a cell line that is known to be responsive or transiently transfect a PPARα expression vector. |
| Insufficient incubation time | A typical incubation time for reporter gene or qPCR assays after treatment is 24-48 hours. Optimize the incubation time for your specific cell line and assay. |
| Poor transfection efficiency (for reporter assays) | Optimize the transfection protocol for your reporter plasmid and any co-transfected plasmids (e.g., a PPARα expression vector, a Renilla luciferase control vector). Use a positive control for transfection (e.g., a GFP-expressing plasmid) to visually assess efficiency. |
| Assay interference | Run appropriate controls, including a vehicle control (solvent only) and a positive control (a known potent PPARα agonist, e.g., GW7647). |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, data for the closely related and well-studied fibrate, fenofibrate, is provided below as a reference.
Table 1: In Vitro Activity of Fenofibrate
| Parameter | Cell Line/System | Value | Reference |
| EC50 for PPARα Activation | Human PPARα | 30 µM | |
| Mouse PPARα | 18 µM | ||
| IC50 for Cytotoxicity (72h) | MDA-MB-231 (TNBC) | 16.07 ± 4.44 µM | [18] |
| MDA-MB-453 (TNBC) | 26.72 ± 10.04 µM | [18] | |
| BT549 (TNBC) | 34.47 ± 13.88 µM | [18] | |
| Cytotoxicity | Hep3B (24h) | ~50% cell death at 50-100 µM | [14] |
| HepG2 (24h) | No significant cytotoxicity | [14] |
Experimental Protocols
Protocol 1: PPARα Luciferase Reporter Gene Assay
Objective: To quantify the activation of PPARα by this compound.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
PPRE-luciferase reporter plasmid (e.g., pGL4.23[luc2/PPRE/Hygro])
-
PPARα expression plasmid (optional, if endogenous expression is low)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
This compound
-
Positive control (e.g., GW7647)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Day 1: Cell Seeding and Transfection
-
Seed HepG2 cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
Incubate at 37°C, 5% CO2 overnight.
-
On the following day, co-transfect the cells with the PPRE-luciferase reporter, PPARα expression (optional), and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Day 2: Compound Treatment
-
After 24 hours of transfection, remove the transfection medium.
-
Add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM), a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 1 µM GW7647).
-
Incubate for another 24 hours.
-
-
Day 3: Luciferase Assay
-
Remove the medium and gently wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Protocol 2: qPCR for PPARα Target Gene Expression
Objective: To measure the effect of this compound on the mRNA levels of PPARα target genes.
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1A, ACO) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Day 1: Cell Seeding
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
-
Day 2: Compound Treatment
-
Treat the cells with different concentrations of this compound and a vehicle control for 24 hours.
-
-
Day 3: RNA Extraction and cDNA Synthesis
-
Wash the cells with PBS and extract total RNA using an RNA extraction kit.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
Day 4: qPCR
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the results using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Protocol 3: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic potential of this compound.
Materials:
-
HepG2 cells
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Day 1: Cell Seeding
-
Seed HepG2 cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight.
-
-
Day 2: Compound Treatment
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control and a positive control for cytotoxicity.
-
-
Day 4/5: MTT Assay
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Visualizations
Caption: this compound activates the PPARα signaling pathway.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of peroxisome proliferator fenofibrate on human HepG2 hepatoma cell line and relevant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor α activation induces hepatic steatosis, suggesting an adverse effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fenofibrate alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of lipoprotein production in Hep G2 cells by fenofibrate and clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro cytotoxicity of glufosfamide in HepG2 cells relative to its nonconjugated counterpart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reframeDB [reframedb.org]
- 11. CA2878011A1 - Fenofibrate formulation - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Fenofibrate induces apoptosis of triple-negative breast cancer cells via activation of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Plafibride Solubility: A Technical Support Guide for Researchers
For scientists and researchers in drug development, encountering solubility challenges with experimental compounds is a common hurdle. This technical support center provides a comprehensive guide to troubleshooting solubility issues with Plafibride (B1678512), a compound with antihyperlipidemic and antiplatelet activities. The following information is designed to offer practical solutions and protocols to ensure the smooth progress of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound, also known as N-2-(p-chlorophenoxy)-isobutyryl)-N'-morpholinomethylurea, is an acyl derivative of morpholinomethylurea with clofibric acid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂ClN₃O₄ | PubChem |
| Molecular Weight | 355.81 g/mol | PubChem |
| Appearance | Solid (assumed) | General Knowledge |
| Storage | Store at -20°C for long-term stability. | General Lab Practice |
Q2: In which common laboratory solvents is this compound soluble?
Q3: How should I prepare a stock solution of this compound?
A3: Due to the lack of specific solubility data, a generalized protocol for preparing a stock solution is recommended. Start by using a high-purity, anhydrous organic solvent like DMSO.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) using a calibrated analytical balance.
-
Solvent Addition: Add a small, precise volume of anhydrous DMSO to the this compound powder to achieve a high concentration (e.g., 10 mg/mL or higher).
-
Dissolution: Vortex the mixture thoroughly. If the compound does not fully dissolve, gentle heating in a water bath (37-50°C) or sonication in an ultrasonic bath can be employed to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Once fully dissolved, store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and prevent moisture absorption.
Q4: My this compound solution is showing precipitation after dilution in an aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The troubleshooting section below provides detailed steps to address this.
Troubleshooting Guide for this compound Solubility
This guide will help you address common solubility challenges encountered during your experiments with this compound.
Issue 1: this compound Powder Does Not Dissolve in the Initial Solvent.
Possible Causes:
-
The chosen solvent is inappropriate for this compound.
-
The concentration is too high for the selected solvent.
-
Insufficient energy (mixing, heating) to overcome the lattice energy of the solid.
Solutions:
-
Test a range of solvents: Perform small-scale solubility tests with various solvents. A suggested panel of solvents to test is provided in the table below.
-
Increase the volume of the solvent: Adding more solvent will decrease the concentration and may facilitate dissolution.
-
Apply gentle heat: Warming the solution in a water bath can increase the kinetic energy and improve solubility. However, be cautious of potential compound degradation at elevated temperatures.
-
Use sonication: An ultrasonic bath can help break down solid aggregates and enhance dissolution.
Workflow for Determining Optimal Solvent:
Issue 2: Precipitation Occurs Upon Dilution of DMSO Stock Solution into Aqueous Media.
Possible Causes:
-
The final concentration of this compound in the aqueous medium is above its solubility limit.
-
The percentage of DMSO in the final solution is too low to maintain this compound in solution.
-
The pH of the aqueous buffer affects the ionization and solubility of this compound.
Solutions:
-
Decrease the final concentration: Reduce the amount of this compound stock solution added to the aqueous medium.
-
Increase the co-solvent concentration: While keeping the final DMSO concentration as low as possible to avoid off-target effects, a slightly higher percentage (e.g., 0.5% to 1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a different co-solvent: In some cases, ethanol may be a more suitable co-solvent for in vitro or in vivo experiments, although it is generally less effective at dissolving compounds than DMSO.
-
pH adjustment: Experimentally determine if adjusting the pH of the final aqueous solution improves solubility.
-
Use of surfactants or cyclodextrins: For in vitro assays, low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) or solubility enhancers like cyclodextrins can be considered. However, their potential effects on the experimental system must be carefully evaluated.
Signaling Pathway of Solubility Troubleshooting:
Hypothetical Solubility Data and Stock Solution Recommendations
The following table provides hypothetical solubility data to guide your initial experiments. Note: These values are not based on published data for this compound and should be experimentally verified.
| Solvent | Hypothetical Solubility (mg/mL) | Recommended Max. Stock Concentration (mM) |
| DMSO | > 20 | 50 |
| Ethanol | ~ 5 | 10 |
| Water | < 0.1 | Not Recommended |
| PBS (pH 7.4) | < 0.1 | Not Recommended |
Disclaimer: The information provided in this technical support guide is for research purposes only. All experimental procedures should be conducted in a controlled laboratory setting by qualified personnel. It is crucial to perform your own validation experiments to determine the optimal conditions for your specific assays.
References
How to prevent Plafibride degradation in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Plafibride in experimental setups. The information is curated for professionals working in research and drug development.
Troubleshooting Guide
Unexpected experimental results can sometimes be attributed to the degradation of the compound of interest. This guide will help you troubleshoot potential issues related to this compound stability.
| Issue | Potential Cause | Recommended Action |
| Inconsistent assay results or loss of compound activity | This compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure solid this compound is stored at 2-8°C, protected from light and moisture. Stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protected aliquots. 2. Review Solution Preparation: Prepare solutions fresh for each experiment. Avoid repeated freeze-thaw cycles. Use high-purity solvents. 3. Assess Experimental Conditions: Check the pH, temperature, and light exposure during your experiment. This compound may be susceptible to hydrolysis, particularly at non-neutral pH, and photolysis. |
| Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the unknown peaks. Potential degradation could involve hydrolysis of the acylurea or ether linkage. 2. Perform Forced Degradation Study: To confirm that the new peaks are from this compound degradation, conduct a forced degradation study on a pure sample of this compound under stress conditions (acid, base, oxidation, heat, light) to see if the same unknown peaks are generated. |
| Precipitation or change in color of this compound solutions | Degradation leading to less soluble products or chromophore formation. | 1. Check Solubility: Ensure the solvent and concentration are appropriate for this compound. 2. Monitor pH: Changes in pH can affect both stability and solubility. Buffer your solutions appropriately. 3. Visual Inspection: Always visually inspect solutions before use. Any change from a clear, colorless solution should be investigated. |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound might degrade?
A1: While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure, the following are the most probable routes of degradation:
-
Hydrolysis: The N-acylurea and the ether linkages are susceptible to hydrolysis. The N-acylurea can hydrolyze to form clofibric acid and morpholinomethylurea. The ether bond could also be cleaved under harsh conditions.
-
Photodegradation: The chlorophenyl group in this compound can absorb UV light, potentially leading to photolytic degradation.
-
Thermal Degradation: Like many organic molecules, high temperatures can lead to the breakdown of this compound.
-
Oxidative Degradation: Although less common for this structure, oxidative conditions could potentially affect the morpholine (B109124) ring or other parts of the molecule.
Q2: What are the recommended storage conditions for this compound?
A2:
-
Solid Form: Store in a tightly sealed container at 2-8°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable dry solvent (e.g., DMSO). Aliquot into small volumes in amber vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: How should I handle this compound in my experiments to minimize degradation?
A3:
-
Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect solutions from light.
-
Temperature Control: Prepare solutions at room temperature and then store them at the recommended temperature. For experiments at elevated temperatures (e.g., 37°C), minimize the exposure time of this compound to these conditions.
-
pH Control: Use buffered solutions to maintain a stable pH throughout your experiment, ideally close to neutral (pH 7.4) unless the experimental protocol requires otherwise.
-
Inert Atmosphere: For long-term storage of solutions or for sensitive experiments, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen.
Q4: How can I detect and quantify this compound degradation?
Data Presentation
The following table summarizes the potential stability of this compound under various stress conditions. This data is illustrative and based on the expected behavior of its functional groups and data from its structural analog, clofibric acid. Actual stability should be determined experimentally.
| Stress Condition | Parameter | Expected Outcome for this compound | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Significant degradation | Clofibric acid, Morpholinomethylurea |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h | Significant degradation | Clofibric acid, Morpholinomethylurea |
| Oxidative | 3% H₂O₂ at RT for 24h | Moderate degradation | Oxidized derivatives of the morpholine ring |
| Thermal | Solid at 105°C for 48h | Moderate degradation | Various decomposition products |
| Photolytic | Solution exposed to UV light | Significant degradation | Products of dechlorination and ring cleavage |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 48 hours. Dissolve the stressed powder in the initial solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound (e.g., in methanol) in a quartz cuvette to a UV lamp (e.g., 254 nm) for a defined period.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, by a suitable analytical method like HPLC-UV or LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control to identify degradation products and calculate the percentage of degradation.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Interpreting unexpected results in Plafibride platelet aggregation assays
Welcome to the technical support center for Plafibride platelet aggregation assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in relation to platelet aggregation?
A1: this compound is an antiplatelet and hypolipidemic agent. Its primary antiplatelet effect stems from the inhibition of 3',5'-cyclic AMP phosphodiesterase (cAMP-PDE).[1] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP levels inhibit platelet aggregation in response to various agonists.[2][3][4] this compound does not directly affect the arachidonic acid metabolism pathway, meaning it does not alter the generation of prostaglandin (B15479496) endoperoxides or thromboxane (B8750289) A2.[1]
Q2: I am observing a biphasic aggregation curve with ADP. Is this expected?
A2: Yes, a biphasic aggregation curve with low to intermediate concentrations of ADP is a normal physiological response in platelet-rich plasma (PRP). The initial, reversible primary wave of aggregation is induced by the direct action of ADP on platelet P2Y1 receptors, leading to shape change and initial clumping. The secondary, irreversible wave is a result of the release of endogenous ADP and thromboxane A2 (TXA2) from platelet-dense granules, which further amplifies the aggregation response.[5]
Q3: Why am I not seeing a secondary wave of aggregation with ADP when using this compound?
A3: The absence of a secondary wave of aggregation with agonists like ADP is an expected outcome when using a phosphodiesterase inhibitor like this compound. The secondary wave is dependent on the release of platelet granule contents and the synthesis of thromboxane A2, processes that are inhibited by elevated intracellular cAMP levels. By inhibiting cAMP-PDE, this compound increases cAMP, which in turn suppresses the signaling pathways that lead to the release reaction required for the secondary wave.
Q4: My collagen-induced aggregation is significantly reduced or delayed. What could be the cause?
A4: Reduced or delayed aggregation in response to collagen can be multifactorial. Collagen-induced aggregation requires a lag phase for the formation of thromboxane A2 and the secretion of granule contents (like ADP) to initiate a full aggregation response.[6] As this compound elevates cAMP levels, it can inhibit these downstream signaling events, leading to a diminished response to collagen. Other potential causes unrelated to this compound could include issues with the collagen reagent itself, the presence of autoantibodies against platelet glycoproteins, or inherent platelet function disorders.[4]
Troubleshooting Guide
This guide provides solutions to common unexpected results you may encounter during your this compound platelet aggregation experiments using Light Transmission Aggregometry (LTA).
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| No or minimal aggregation with any agonist, even in control samples. | 1. Inactive Agonists: Reagents may be expired or improperly stored. 2. Poor Platelet Viability: Improper blood collection, sample handling, or PRP preparation.[6][7] 3. Instrument Malfunction: Incorrect temperature, stirring speed, or calibration.[7] | 1. Reagent Check: Prepare fresh agonist solutions. Verify concentrations. 2. Sample Integrity: Review blood collection technique (e.g., use of appropriate gauge needle, minimal venous stasis). Ensure PRP is prepared promptly and maintained at room temperature.[7] Adjust platelet count if necessary (typically 200-300 x 10⁹/L).[7] 3. Instrument Calibration: Verify aggregometer is at 37°C. Calibrate with PRP (0% transmission) and PPP (100% transmission). Ensure stir bar is functioning correctly.[7] |
| High background noise or drifting baseline. | 1. Lipemic or Hemolyzed Plasma: Interferes with light transmission. 2. Dirty Cuvettes or Optics: Obstruction in the light path. 3. Spontaneous Platelet Aggregation (SPA): Can occur in certain clinical conditions.[5] | 1. Sample Quality: Visually inspect PRP. If lipemic or hemolyzed, a new sample may be necessary. Fasting the donor before blood draw can reduce lipemia. 2. Instrument Maintenance: Clean cuvette wells and optical pathways as per the manufacturer's instructions. 3. Check for SPA: Run a baseline with PRP and stirring for 10-15 minutes without adding an agonist.[5] |
| Inconsistent results between replicates. | 1. Pipetting Errors: Inaccurate volumes of PRP, agonist, or this compound. 2. Inconsistent Incubation Times: Variation in pre-incubation time with this compound. 3. Poor Mixing: Inadequate mixing of PRP before aliquoting. | 1. Pipetting Technique: Calibrate pipettes regularly. Ensure consistent and accurate pipetting. 2. Standardize Protocol: Use a timer to ensure consistent incubation periods. 3. Sample Handling: Gently invert the PRP tube multiple times before drawing each aliquot. |
| Reduced aggregation with arachidonic acid in the presence of this compound. | Unexpected Result: this compound's primary mechanism is not expected to directly inhibit the arachidonic acid pathway.[1] | 1. Verify this compound Purity: Ensure the compound is free of contaminants that might inhibit cyclooxygenase (COX-1). 2. Control Experiment: Test a known COX-1 inhibitor (e.g., aspirin) in parallel to confirm the responsiveness of the arachidonic acid pathway in your system. 3. Consider Downstream Effects: While not a direct inhibitor, the elevated cAMP from this compound's action could have some downstream inhibitory effects on the signaling cascade initiated by thromboxane A2. |
Data Presentation
The following table summarizes the expected inhibitory effects of a typical cAMP-PDE inhibitor on platelet aggregation induced by various agonists. Note that these are illustrative values and actual IC50 values for this compound may vary.
| Agonist | Typical Agonist Concentration | Expected IC50 of a cAMP-PDE Inhibitor | Observations and Interpretation |
| ADP | 2-10 µM | 1-10 µM | Inhibition of both primary and secondary waves of aggregation. At lower inhibitor concentrations, the secondary wave is more prominently inhibited. |
| Collagen | 1-5 µg/mL | 1-15 µM | Prolonged lag phase and reduced maximal aggregation. Inhibition is due to the blockade of downstream signaling and granule release. |
| Arachidonic Acid | 0.5-1.5 mM | > 50 µM | Minimal to no direct inhibition expected, as the primary mechanism of this compound is independent of the arachidonic acid pathway.[1] Significant inhibition may suggest off-target effects or impurities. |
| Thrombin | 0.1-0.5 U/mL | 5-25 µM | Inhibition of thrombin-induced aggregation, which is a potent agonist that activates multiple signaling pathways. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not consumed antiplatelet medications for at least two weeks. Use a 19-21 gauge needle and collect blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL to avoid tissue factor contamination.[7]
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[7]
-
PRP Isolation: Carefully aspirate the upper, straw-colored platelet-rich plasma layer and transfer it to a new polypropylene (B1209903) tube.
-
Platelet Count Adjustment: Determine the platelet count in the PRP. If necessary, adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous platelet-poor plasma.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining cells. The supernatant is the platelet-poor plasma.
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before initiating the assay.[7]
Protocol 2: Light Transmission Aggregometry (LTA)
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Pipette PPP into a cuvette to set the 100% aggregation baseline. Pipette PRP into another cuvette to set the 0% aggregation baseline.
-
Sample Preparation: In a new cuvette, add the standardized PRP and a magnetic stir bar. Place the cuvette in the heating block of the aggregometer.
-
Incubation with this compound: Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-15 minutes) with stirring.
-
Initiation of Aggregation: Add the platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to the cuvette to start the aggregation process.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.
-
Analysis: Determine the maximum platelet aggregation percentage for each sample and calculate the percentage of inhibition relative to the vehicle control.
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits cAMP phosphodiesterase, leading to increased intracellular cAMP and subsequent inhibition of platelet aggregation.
Troubleshooting Logic for Reduced Aggregation
Caption: A logical workflow for troubleshooting reduced or absent platelet aggregation in the presence of this compound.
Experimental Workflow for LTA
Caption: A simplified experimental workflow for performing a Light Transmission Aggregometry (LTA) assay with this compound.
References
- 1. Influence of this compound, an antiplatelet and hypolipemic agent, on prostacyclin and thromboxane synthesis, 3',5'-cyclic AMP phosphodiesterase activity and serum clearance of a lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of platelet aggregation by olive oil phenols via cAMP-phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biodatacorp.com [biodatacorp.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Interference in Analytical Detection of Plafibride
Welcome to the Technical Support Center for the analytical detection of Plafibride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding interference in this compound analysis.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the quantitative analysis of this compound in biological matrices.
Question 1: What are the most common sources of interference in this compound analysis?
Interference in this compound analysis can originate from several sources, broadly categorized as:
-
Endogenous Matrix Components: Biological samples like plasma and urine are complex mixtures containing numerous endogenous substances. Phospholipids (B1166683) are a primary cause of ion suppression in LC-MS/MS analysis.[1][2] High concentrations of lipids (lipemia) can also interfere with spectrophotometric assays by increasing sample turbidity.
-
Metabolites: this compound is metabolized in the body, with its primary metabolite being clofibric acid. Due to its structural similarity, clofibric acid can potentially interfere with the chromatographic separation and detection of the parent drug, this compound.
-
Co-administered Drugs: Patients may be taking other medications that could co-elute with this compound or its internal standard, leading to inaccurate quantification. While specific drug-drug interferences for this compound are not extensively documented in readily available literature, it is a potential source of error.[3][4][5]
-
Degradation Products: this compound may degrade under certain storage or experimental conditions (e.g., exposure to acid, base, or oxidative stress).[6][7] These degradation products can have similar chromatographic properties to this compound and cause interference.
-
Excipients: Pharmaceutical formulations of this compound contain excipients. While often considered inert, some excipients can impact the solubility and analysis of the active pharmaceutical ingredient.[8][9]
Question 2: My this compound peak is showing significant tailing in my HPLC-UV analysis. What could be the cause and how can I fix it?
Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Column Issues:
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol).
-
-
Column Degradation: The stationary phase may be degrading, leading to active sites that interact with the analyte.
-
Solution: Replace the column with a new one of the same type.
-
-
-
Mobile Phase Issues:
-
Incorrect pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Solution: Ensure the mobile phase pH is appropriate for the column and analyte. For reversed-phase columns, a pH between 2.5 and 7.5 is generally recommended.
-
-
Inadequate Buffering: Insufficient buffer capacity can lead to pH shifts on the column.
-
Solution: Increase the buffer concentration in the mobile phase.
-
-
-
Sample-Related Issues:
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Strong Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
-
Question 3: I am observing significant signal suppression for this compound in my LC-MS/MS analysis of plasma samples. How can I mitigate this matrix effect?
Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS bioanalysis.[1][10] Here are effective strategies to minimize this issue:
-
Optimize Sample Preparation: The goal is to remove interfering endogenous components, especially phospholipids, from the plasma sample before analysis.[1][2]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A detailed protocol is provided in the "Experimental Protocols" section.
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts. Using a water-immiscible organic solvent can effectively separate this compound from polar matrix components.
-
Protein Precipitation (PPT): While a simpler technique, PPT is often less effective at removing phospholipids compared to SPE or LLE. If using PPT, a subsequent clean-up step may be necessary.
-
-
Chromatographic Separation:
-
Optimize Gradient Elution: Adjust the mobile phase gradient to separate this compound from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.[11]
-
Use a Different Column: A column with a different stationary phase chemistry may provide better separation from interfering compounds.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal choice for an internal standard as it will co-elute and experience the same degree of matrix effect as the analyte, thus providing accurate correction during quantification.[12]
Question 4: I suspect interference from this compound's metabolite, clofibric acid. How can I confirm and resolve this?
Given their structural similarity, chromatographic co-elution of this compound and clofibric acid is a valid concern.
-
Confirmation:
-
Analyze Standards: Inject individual standards of this compound and clofibric acid to determine their retention times under your chromatographic conditions.
-
Spike Samples: Spike a blank matrix sample with a known concentration of clofibric acid and analyze it to see if a peak appears at the retention time of this compound.
-
-
Resolution:
-
Optimize Chromatography: Modify the mobile phase composition (e.g., organic solvent ratio, pH) or the gradient profile to achieve baseline separation of the two compounds.
-
Mass Spectrometry: If using LC-MS/MS, ensure that the selected precursor and product ion transitions are specific to this compound and do not show cross-talk from clofibric acid.
-
Quantitative Data Summary
The following table summarizes the typical matrix effects observed in bioanalytical studies and the expected recovery with different sample preparation techniques. Note that these are general values and the actual results may vary depending on the specific matrix and analytical method.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (Signal Suppression %) | Reference |
| Protein Precipitation (PPT) | 85 - 105 | 20 - 50 | [1] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 10 - 30 | [1] |
| Solid-Phase Extraction (SPE) | 80 - 110 | < 15 | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is designed to effectively remove plasma proteins and phospholipids, minimizing matrix effects in subsequent LC-MS/MS analysis.[9][13]
Materials:
-
SPE cartridges (e.g., C18 or a polymer-based sorbent)
-
Human plasma (K2-EDTA)
-
Methanol (B129727) (HPLC grade)
-
Water (deionized)
-
Internal Standard (IS) solution (ideally, a stable isotope-labeled this compound)
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 50 µL of the IS working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of 4% phosphoric acid in water and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute this compound and the IS with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds. The sample is now ready for injection.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products that might interfere with the analysis.[6][7][14][15][16][17]
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV or LC-MS/MS method to separate and identify the degradation products.
Visualizations
Caption: Workflow for this compound analysis in plasma.
Caption: Troubleshooting logic for interference.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-medication and interference testing in bioanalysis: a European Bioanalysis Forum recommendation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. What is matrix effect and how is it quantified? [sciex.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
- 15. pharmtech.com [pharmtech.com]
- 16. ijpsr.com [ijpsr.com]
- 17. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refinement of Plafibride Administration Protocol in Animal Studies
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Plafibride administration protocols for animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a hypolipidemic agent, belonging to the fibrate class of drugs. It is a derivative of clofibric acid. The primary mechanism of action for fibrates is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism. Activation of PPARα leads to increased fatty acid oxidation and a reduction in the production of very-low-density lipoprotein (VLDL), resulting in lower plasma triglyceride levels.
Q2: What are the common administration routes for this compound in animal studies?
Based on published literature, this compound has been administered to animals via the following routes:
-
Oral (p.o.): This is the most common route, often administered via gavage.
-
Intraperitoneal (i.p.): This route offers an alternative when oral administration is not suitable.
-
Intravenous (i.v.): This route is typically used for pharmacokinetic studies to determine bioavailability.
Q3: What are the reported toxicities of this compound in animals?
Acute toxicity studies have shown that this compound has low toxicity with a high LD50 after oral administration in several rodent species.[1] However, teratogenicity studies in rats and rabbits have indicated that this compound can cause malformations when administered during organogenesis.[2] Therefore, it is advised against use in pregnant animals unless it is the focus of the study.
Troubleshooting Guides
Formulation and Solubility Issues
Q4: I am having trouble dissolving this compound. What vehicle should I use?
This compound is a hydrophobic compound, which can make formulation challenging. The choice of vehicle will depend on the administration route. Here are some suggestions:
-
For Oral (p.o.) Administration:
-
Suspension in aqueous vehicle: A common approach is to create a suspension in an aqueous vehicle containing a suspending agent. A typical formulation is 0.5% to 1% carboxymethylcellulose (CMC) in sterile water or saline. It is crucial to ensure the suspension is homogenous before each administration.
-
Oil-based vehicle: For some hydrophobic compounds, an oil-based vehicle like corn oil or sesame oil can be effective for oral gavage.
-
-
For Intraperitoneal (i.p.) and Intravenous (i.v.) Administration:
-
Co-solvent systems: A co-solvent system may be necessary to solubilize this compound for injection. A common starting point is a mixture of Dimethyl sulfoxide (B87167) (DMSO) and a solubilizing agent like PEG400 or Tween® 80, further diluted with sterile saline. A typical formulation might be 5-10% DMSO, 10-20% PEG400, and the remainder as saline. The final concentration of DMSO should be kept as low as possible to minimize toxicity.
-
Q5: My this compound formulation is not stable and precipitates over time. How can I address this?
-
Prepare fresh daily: It is highly recommended to prepare the this compound formulation fresh each day before administration to avoid issues with stability and precipitation.
-
Sonication: If you are preparing a suspension, sonication can help to reduce particle size and create a more uniform and stable suspension.
-
Vortexing: Always vortex the formulation vigorously immediately before drawing it into the syringe for administration to ensure a homogenous dose.
Administration Procedure Issues
Q6: I am new to oral gavage in rats/mice. What are the key steps to avoid injury?
-
Proper restraint: Ensure the animal is properly restrained to prevent movement and injury.
-
Correct gavage needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal to minimize the risk of esophageal or gastric perforation.
-
Gentle insertion: Insert the needle gently along the roof of the mouth and down the esophagus. If you feel resistance, do not force it. Withdraw and try again.
-
Slow administration: Administer the formulation slowly to prevent regurgitation and aspiration.
Q7: I am observing adverse reactions in my animals immediately after intraperitoneal (i.p.) injection. What could be the cause?
-
Incorrect injection site: Ensure you are injecting into the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other organs.
-
Irritating vehicle: High concentrations of solvents like DMSO can cause irritation and pain upon injection. Try to reduce the concentration of the organic solvent in your vehicle.
-
Cold solution: Injecting a cold solution can cause discomfort. Warm the formulation to room temperature before administration.
Q8: My intravenous (i.v.) injections into the tail vein are often unsuccessful. What can I do to improve my technique?
-
Vein dilation: Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and easier to access.
-
Sharp needle: Use a new, sterile, and sharp needle for each injection. A smaller gauge needle (e.g., 27-30G for mice) is often preferred.
-
Proper technique: Insert the needle, bevel up, parallel to the vein. You should see a "flash" of blood in the hub of the needle if you are in the vein. Inject slowly and observe for any swelling, which would indicate a subcutaneous injection.
Data Presentation
Table 1: Summary of this compound Dosages in Animal Studies
| Species | Administration Route | Dosage Range | Study Type | Reference |
| Rat | Oral (p.o.) | 125 - 500 mg/kg/day | Teratogenicity | [2] |
| Rabbit | Oral (p.o.) | 25 - 100 mg/kg/day | Teratogenicity | [2] |
| Rat | Oral (p.o.) | ~4000 mg/kg | Acute Toxicity (LD50) | [1] |
| Mouse | Oral (p.o.) | ~4000 mg/kg | Acute Toxicity (LD50) | [1] |
| Hamster | Oral (p.o.) | ~4000 mg/kg | Acute Toxicity (LD50) | [1] |
| Rat | Intravenous (i.v.) | ~100 mg/kg | Acute Toxicity (LD50) | [1] |
| Mouse | Intravenous (i.v.) | ~100 mg/kg | Acute Toxicity (LD50) | [1] |
| Mouse | Intraperitoneal (i.p.) | 760 mg/kg | Acute Toxicity (LD50) | [1] |
| Hamster | Intraperitoneal (i.p.) | 1050 mg/kg | Acute Toxicity (LD50) | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound Suspension in Rats
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Formulation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a small amount of the 0.5% CMC vehicle to the this compound powder and triturating.
-
Gradually add the remaining vehicle while vortexing to achieve the final desired concentration.
-
Sonicate the suspension for 5-10 minutes to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Weigh the rat to determine the correct dosing volume.
-
Properly restrain the rat.
-
Select an appropriately sized, flexible, ball-tipped gavage needle.
-
Vortex the this compound suspension immediately before drawing it into the syringe.
-
Gently insert the gavage needle into the esophagus and administer the dose slowly.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Intraperitoneal Injection of this compound Solution in Mice
-
Preparation of Vehicle: Prepare a vehicle consisting of 10% DMSO, 15% PEG400, and 75% sterile saline.
-
Formulation of this compound Solution:
-
Dissolve the weighed this compound powder in DMSO first.
-
Add the PEG400 and vortex to mix.
-
Slowly add the sterile saline while vortexing to prevent precipitation.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the dosing volume.
-
Restrain the mouse, ensuring the head is tilted downwards.
-
Using a 27G or smaller needle, inject the solution into the lower right quadrant of the abdomen at a 15-30 degree angle.
-
Administer the solution smoothly and withdraw the needle.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Mandatory Visualization
References
Technical Support Center: Enhancing the Stability of Plafibride Stock Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of Plafibride stock solutions. By following these guidelines, you can enhance the stability of your solutions and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: What should I do if my this compound powder does not fully dissolve?
A2: If you observe that the this compound powder is not completely dissolving, you can employ the following techniques:
-
Vortexing: Mix the solution thoroughly by vortexing for several minutes.
-
Sonication: Sonicate the solution in an ultrasonic bath for 10-15 minutes to break up any aggregates and facilitate dissolution.[1]
-
Gentle Warming: Gently warm the solution in a water bath set to 37°C.[1] This can help increase the solubility of the compound. Avoid excessive heat, as it may accelerate degradation.
If the compound still does not dissolve, it is possible that the concentration exceeds its solubility limit in the chosen solvent. In this case, you will need to prepare a new solution at a lower concentration.
Q3: How should I store my this compound stock solution to prevent precipitation and degradation?
A3: Proper storage is essential for maintaining the integrity of your this compound stock solution. To prevent precipitation and chemical degradation, it is recommended to:
-
Aliquot: Divide the stock solution into smaller, single-use aliquots. This will minimize the number of freeze-thaw cycles the solution is subjected to, which can lead to precipitation and degradation of the compound.[1]
-
Storage Temperature: For long-term storage, it is advisable to store the aliquots at -20°C or -80°C.[1] Short-term storage at 4°C may be acceptable for a few days, but always check for any signs of precipitation before use.
-
Container: Use tightly sealed vials to prevent solvent evaporation and the absorption of moisture.[1][2]
Q4: I see precipitation in my stock solution after storing it. Can I still use it?
A4: It is not recommended to use a stock solution with visible precipitation.[1] The presence of precipitate indicates that the compound is no longer fully dissolved, which will result in inaccurate dosing and unreliable experimental outcomes. You can try to redissolve the precipitate by gently warming the solution to 37°C and sonicating it.[1] If the precipitate dissolves completely, the solution can be used. However, if the precipitate remains, a fresh stock solution must be prepared.
Q5: What are the potential degradation pathways for this compound, and how can I minimize them?
A5: While specific degradation pathways for this compound are not extensively documented, related fibrate compounds can be susceptible to hydrolysis and photolysis.[3][4] To minimize degradation:
-
pH Control: The stability of many pharmaceutical compounds is pH-dependent.[[“]][6] If preparing aqueous dilutions from your stock, use a buffer system to maintain a stable pH.
-
Protection from Light: Protect the stock solution from light by storing it in amber vials or by wrapping the vials in aluminum foil.[6] This is especially important if the compound is known to be light-sensitive.
-
Avoid Contamination: Use sterile techniques and high-purity solvents to prevent microbial or chemical contamination that could degrade the compound.
Troubleshooting Guide
This guide will help you troubleshoot common issues you may encounter when working with this compound stock solutions.
| Problem | Possible Cause | Solution |
| Precipitation in stock solution upon storage | Concentration exceeds solubility limit at storage temperature. | Gently warm the solution to 37°C and sonicate to redissolve the precipitate.[1] If it does not dissolve, the solution is likely oversaturated. Prepare a new, less concentrated stock solution. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1] | |
| Moisture absorption by the solvent. | Use anhydrous solvents and store in tightly sealed containers.[1] | |
| Inconsistent experimental results | Inaccurate concentration due to precipitation. | Visually inspect the stock solution for any precipitate before each use. If present, follow the steps to redissolve or prepare a fresh solution. |
| Degradation of the compound. | Store the stock solution properly (aliquoted, at -20°C or -80°C, protected from light). Prepare fresh stock solutions regularly. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: In a fume hood, add the calculated volume of anhydrous DMSO or ethanol (B145695) to the this compound powder in a sterile vial.
-
Dissolution:
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent.
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C, protected from light.
Protocol for a Basic Stability Assessment of this compound Stock Solutions
-
Preparation: Prepare a this compound stock solution following the protocol above.
-
Initial Assessment: Immediately after preparation, note the appearance of the solution (e.g., clear, colorless).
-
Storage Conditions: Store aliquots of the stock solution under different conditions (e.g., 4°C, -20°C, room temperature, exposed to light, protected from light).
-
Periodic Observation: At regular intervals (e.g., 24 hours, 1 week, 1 month), visually inspect the aliquots for any signs of precipitation, color change, or other physical instabilities.
-
Freeze-Thaw Cycle Test: Subject an aliquot to several freeze-thaw cycles (e.g., freeze at -20°C, thaw at room temperature) and observe for any precipitation after each cycle.
-
Documentation: Record all observations to determine the optimal storage conditions for your this compound stock solution.
Visual Guides
Caption: Workflow for preparing and storing a stable this compound stock solution.
Caption: Troubleshooting guide for precipitation in this compound stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Stock solution stability: Significance and symbolism [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative In Vitro Analysis of Plafibride and Clofibrate Efficacy
An Examination of Divergent Molecular Mechanisms in Lipid Regulation and Platelet Aggregation
In the landscape of hypolipidemic and antiplatelet agents, plafibride (B1678512) and clofibrate (B1669205) represent two distinct therapeutic approaches. While both have been investigated for their roles in managing dyslipidemia and associated cardiovascular risks, their efficacy at the cellular level is governed by fundamentally different mechanisms of action. This guide provides an in vitro comparison of this compound and clofibrate, focusing on their molecular targets and the experimental protocols used to elucidate their activities. Due to a lack of direct head-to-head in vitro studies with quantitative comparative data, this guide will focus on a qualitative and mechanistic comparison.
Summary of In Vitro Efficacy
The primary in vitro activities of this compound and clofibrate are directed at different cellular targets. This compound is recognized for its inhibitory effect on 3',5'-cyclic AMP phosphodiesterase (PDE), an enzyme crucial in modulating intracellular signaling pathways. In contrast, clofibrate functions as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid metabolism.
| Feature | This compound | Clofibrate |
| Primary In Vitro Target | 3',5'-cyclic AMP phosphodiesterase (PDE) | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) |
| Primary In Vitro Effect | Inhibition of PDE activity, leading to increased intracellular cAMP levels. | Activation of PPARα, leading to the regulation of target gene expression. |
| Downstream Consequences | Inhibition of platelet aggregation. | Modulation of lipid metabolism, including increased lipoprotein lipase (B570770) activity. |
| Quantitative In Vitro Data | Specific IC50 value for PDE inhibition is not readily available in the reviewed literature. | Specific EC50 value for PPARα activation is not consistently reported across publicly available literature. |
Signaling Pathways and Mechanisms of Action
The distinct molecular targets of this compound and clofibrate result in the activation of separate signaling cascades.
This compound's inhibition of phosphodiesterase leads to an accumulation of cyclic adenosine (B11128) monophosphate (cAMP) within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to an inhibition of platelet aggregation.
Caption: this compound's phosphodiesterase inhibition pathway.
Clofibrate, on the other hand, acts as a ligand for PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to changes in the expression of proteins involved in lipid metabolism.
Caption: Clofibrate's PPARα activation pathway.
Experimental Protocols
The following are generalized protocols that represent the methodologies used to assess the in vitro efficacy of compounds like this compound and clofibrate.
3',5'-Cyclic AMP Phosphodiesterase (PDE) Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of phosphodiesterase, which hydrolyzes cAMP to AMP.
Workflow:
Caption: Workflow for a PDE inhibition assay.
Materials:
-
Purified phosphodiesterase enzyme
-
Cyclic AMP (cAMP) as a substrate
-
Test compound (e.g., this compound)
-
Assay buffer
-
Detection reagents (e.g., radioactive tracer, fluorescent probe)
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Enzyme and Compound Incubation: In a microplate, add the PDE enzyme to the assay buffer, followed by the addition of the test compound or vehicle control. Incubate for a defined period to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.
-
Reaction Termination: Stop the reaction using a chemical quencher or by heat inactivation.
-
Detection: Quantify the amount of remaining cAMP or the amount of AMP produced. This can be achieved through various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate the PPARα receptor, leading to the expression of a reporter gene.
Workflow:
Caption: Workflow for a PPARα reporter gene assay.
Materials:
-
Host cell line (e.g., HEK293, HepG2)
-
Expression vector containing the human PPARα gene
-
Reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Test compound (e.g., Clofibrate)
-
Cell culture medium and reagents
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the host cells and co-transfect them with the PPARα expression vector and the PPRE-reporter plasmid.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound or a vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the intracellular components, including the reporter protein.
-
Reporter Gene Assay: Measure the activity of the reporter protein. For a luciferase reporter, add the luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Calculate the fold activation for each compound concentration relative to the vehicle control. Determine the half-maximal effective concentration (EC50) value from the dose-response curve.
Conclusion
Unveiling the Mechanism: A Comparative Guide to Plafibride and Phosphodiesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Plafibride's mechanism of action with other well-characterized phosphodiesterase (PDE) inhibitors. While historical research has identified this compound as an inhibitor of 3',5'-cyclic AMP phosphodiesterase, a crucial pathway in platelet aggregation, a significant gap exists in the publicly available data regarding its specific potency and selectivity against various PDE isoforms. This guide will objectively present the available information on this compound, compare it with other known PDE inhibitors for which experimental data are available, and provide detailed experimental protocols to facilitate further investigation into this compound's precise mechanism of action.
This compound: An Overview of its Antiplatelet and Hypolipidemic Effects
This compound has been recognized for its dual therapeutic actions as an antiplatelet and hypolipidemic agent. Its primary mechanism for inhibiting platelet aggregation is attributed to the inhibition of 3',5'-cyclic AMP phosphodiesterase.[1] By blocking this enzyme, this compound leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP levels, in turn, inhibit platelet activation and aggregation, a key process in thrombus formation.
A Comparative Look at Phosphodiesterase Inhibitors
To understand the potential place of this compound within the landscape of PDE inhibitors, it is essential to compare its general mechanism with that of other inhibitors for which detailed experimental data exist. Phosphodiesterases constitute a large family of enzymes, and inhibitors often exhibit selectivity for different isoforms, leading to varied therapeutic effects.
The following table summarizes the IC50 values of several representative PDE inhibitors against different PDE families. This data, sourced from various scientific publications, highlights the diverse potency and selectivity profiles of these compounds.
| Compound | Target PDE Family | IC50 | Primary Therapeutic Use |
| This compound | cAMP-specific PDE | Data Not Available | Antiplatelet, Hypolipidemic |
| Sildenafil | PDE5 | 6.3 nM | Erectile Dysfunction, Pulmonary Hypertension |
| Cilostazol | PDE3 | 0.2 µM | Intermittent Claudication |
| Roflumilast | PDE4 | 0.009 µM (N-oxide) | Chronic Obstructive Pulmonary Disease (COPD) |
| IBMX | Non-selective | 2-50 µM | Research Tool |
Note: IC50 values can vary depending on the experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate the general signaling pathway of PDE inhibition and a typical experimental workflow for determining the inhibitory activity of a compound like this compound.
References
Plafibride Versus Other Fibrates: A Comparative Analysis for Research Professionals
A detailed guide comparing the biochemical properties, efficacy, and experimental evaluation of the historical fibrate, Plafibride, with contemporary fibrates such as Fenofibrate (B1672516), Gemfibrozil (B1671426), Bezafibrate (B1666932), and Pemafibrate.
Introduction
Fibrates are a class of amphipathic carboxylic acids that have been utilized for decades in the management of dyslipidemia, particularly hypertriglyceridemia. Their primary mechanism of action involves the activation of peroxisome proliferator-activated receptors (PPARs), which leads to a cascade of effects on lipid and lipoprotein metabolism. While modern fibrates like fenofibrate and gemfibrozil are well-characterized and widely used, older compounds such as this compound offer a historical perspective on the evolution of this drug class. This guide provides a comparative analysis of this compound against other more common fibrates, focusing on their mechanisms of action, quantitative effects on lipid profiles, and the experimental protocols used for their evaluation. Due to the limited recent literature on this compound, this comparison juxtaposes data from its primary research era with current data on modern fibrates.
Mechanism of Action: A Tale of Two Eras
The fundamental mechanism of action of fibrates has been elucidated over time, with significant advancements since the initial development of drugs like this compound.
This compound: An Early-Generation Fibrate
This compound, chemically known as N-2-(p-chlorophenoxy)-isobutryl-N'-morpholinomethylurea, was investigated for its effects on both lipid metabolism and platelet function. Its mechanism is understood through several key actions:
-
Lipid Modification: Early studies demonstrated that this compound significantly decreases pre-beta-lipoproteins (VLDL) and increases alpha-lipoproteins (HDL).
-
Platelet Aggregation Inhibition: A notable characteristic of this compound is its ability to inhibit platelet aggregation, with studies indicating a 50% reduction.[1] This effect is partly attributed to the inhibition of 3',5'-cyclic AMP phosphodiesterase, an enzyme that degrades the signaling molecule cyclic AMP (cAMP). Increased cAMP levels within platelets are associated with reduced aggregation.
Modern Fibrates: The PPARα Agonists
The primary mechanism of modern fibrates, including fenofibrate, gemfibrozil, bezafibrate, and the newer selective PPARα modulator (SPPARMα) pemafibrate, is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] PPARα is a nuclear receptor that regulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.[2]
Key downstream effects of PPARα activation include:
-
Increased Lipoprotein Lipase (LPL) Activity: This enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons).
-
Increased Apo A-I and Apo A-II Synthesis: These are the major apolipoproteins of HDL, leading to increased HDL cholesterol levels.
-
Decreased Apo C-III Synthesis: Apo C-III is an inhibitor of LPL, so its reduction further promotes triglyceride clearance.
-
Increased Fatty Acid Oxidation: Fibrates stimulate the uptake and oxidation of fatty acids in the liver and muscle.
The following diagram illustrates the generalized signaling pathway for modern fibrates.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the quantitative effects of this compound (based on historical data) and modern fibrates on key lipid parameters. It is important to note the differences in study design, patient populations, and analytical methods between the older and more recent clinical trials.
Table 1: Effects of Fibrates on Triglycerides (TG) and HDL-Cholesterol (HDL-C)
| Fibrate | Dosage | % Change in Triglycerides | % Change in HDL-C |
| This compound | 1200 mg/day | Significant Decrease | Significant Increase |
| Fenofibrate | 160-200 mg/day | ↓ 25% to 50%[4] | ↑ 5% to 20%[4] |
| Gemfibrozil | 1200 mg/day | ↓ 30% to 50% | ↑ 15% to 25% |
| Bezafibrate | 400 mg/day | ↓ 26.1% | ↑ 24.9%[5] |
| Ciprofibrate (B1669075) | 100 mg/day | ↓ 33.9% | ↑ 19.6%[5] |
| Pemafibrate | 0.2-0.4 mg/day | Non-inferior to Fenofibrate 200 mg/day | - |
Table 2: Effects of Fibrates on LDL-Cholesterol (LDL-C) and Other Parameters
| Fibrate | Dosage | % Change in LDL-C | Other Notable Effects |
| This compound | 1200 mg/day | - | Inhibits platelet aggregation by 50%[1] |
| Fenofibrate | 160-200 mg/day | ↓ 5% to 35% | Reduces small, dense LDL particles |
| Gemfibrozil | 1200 mg/day | Neutral or slight increase | - |
| Bezafibrate | 400 mg/day | ↓ 17.2%[5] | - |
| Ciprofibrate | 100 mg/day | ↓ 22.4%[5] | - |
| Pemafibrate | 0.2-0.4 mg/day | - | Higher potency and selectivity for PPARα than fenofibrate[4] |
Safety and Tolerability
-
This compound: Early studies reported better gastric tolerance and a lower incidence of side effects compared to clofibrate (B1669205) and acetylsalicylic acid.[1]
-
Modern Fibrates: Generally well-tolerated, but can be associated with mild stomach upset, myopathy (muscle pain), and an increased risk of cholelithiasis (gallstones).[3][6] Co-administration with statins, particularly gemfibrozil, can increase the risk of rhabdomyolysis.[3] Fenofibrate is considered a safer option for combination therapy with statins.[6] Reversible increases in serum creatinine (B1669602) can also occur.[1][6]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of fibrates.
Lipid Profile Analysis in Clinical Trials
Objective: To quantify the changes in plasma lipid levels (Total Cholesterol, LDL-C, HDL-C, Triglycerides) following fibrate administration.
Methodology:
-
Patient Population: Subjects with defined dyslipidemia (e.g., hypertriglyceridemia) are recruited. A washout period for any existing lipid-lowering medication is typically required.
-
Study Design: A randomized, double-blind, placebo-controlled design is standard.
-
Blood Collection: Fasting blood samples (8-12 hours) are collected at baseline and at specified intervals throughout the treatment period.
-
Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Lipid Measurement:
-
Total Cholesterol and Triglycerides: Measured using standard enzymatic colorimetric assays.
-
HDL-C: Measured after precipitation of apolipoprotein B-containing lipoproteins.
-
LDL-C: Calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)) for triglyceride levels <400 mg/dL. For higher triglyceride levels, direct measurement or ultracentrifugation is used.
-
-
Data Analysis: The percentage change from baseline for each lipid parameter is calculated for both the treatment and placebo groups. Statistical significance is determined using appropriate tests (e.g., ANCOVA).
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To assess the in vitro effect of a compound on platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, medication-free donors into tubes containing 3.2% sodium citrate. The first few milliliters are discarded to avoid activation from venipuncture.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.
-
The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference (100% light transmission).
-
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar in an aggregometer at 37°C.
-
The test compound (e.g., this compound) or vehicle is added and incubated for a short period.
-
A platelet agonist (e.g., ADP, collagen, or arachidonic acid) is added to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photocell. The change in light transmission is recorded over time.
-
-
Data Analysis: The maximum aggregation percentage is calculated relative to the PPP baseline. The inhibitory effect of the test compound is determined by comparing the aggregation in its presence to that with the vehicle control.
The following diagram illustrates a general workflow for evaluating a test compound's effect on platelet aggregation.
3',5'-Cyclic AMP Phosphodiesterase (PDE) Activity Assay (Radiometric)
Objective: To measure the enzymatic activity of PDE, which is inhibited by this compound.
Methodology:
-
Enzyme Preparation: A source of PDE is required, such as a purified enzyme or a cell/tissue lysate.
-
Reaction Mixture: The assay is typically performed in a buffer (e.g., Tris-HCl) containing Mg2+ and the enzyme preparation.
-
Substrate: A known concentration of cyclic AMP (cAMP) is used as the substrate, which includes a tracer amount of radiolabeled [3H]-cAMP.
-
Assay Procedure:
-
The reaction is initiated by adding the cAMP substrate to the enzyme mixture and incubated at 37°C for a defined period.
-
The reaction is terminated, often by boiling.
-
The product of the reaction, [3H]-5'-AMP, is converted to [3H]-adenosine by the addition of a 5'-nucleotidase (e.g., from snake venom).
-
-
Separation: The unreacted [3H]-cAMP is separated from the [3H]-adenosine product using anion-exchange chromatography. [3H]-adenosine does not bind to the resin and is eluted, while the negatively charged [3H]-cAMP is retained.
-
Quantification: The radioactivity in the eluate is measured by liquid scintillation counting.
-
Data Analysis: The amount of [3H]-adenosine formed is proportional to the PDE activity. For inhibition studies, the assay is performed with and without the test compound (this compound), and the IC50 is determined.
Conclusion
This compound represents an early iteration in the development of fibrate drugs, demonstrating efficacy in modulating lipid profiles and a distinct mechanism of platelet aggregation inhibition. While it has been superseded by modern fibrates that act primarily as potent PPARα agonists with well-documented and more substantial effects on triglycerides and HDL-C, the study of this compound provides valuable insights into the multi-faceted pharmacological potential of this class of compounds. The comparative data and experimental protocols presented here offer a comprehensive resource for researchers in drug development and lipidology, highlighting the evolution of scientific understanding and therapeutic strategies in the management of dyslipidemia.
References
- 1. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 3. Fibrate - Wikipedia [en.wikipedia.org]
- 4. Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy and safety of ciprofibrate and sustained-release bezafibrate in patients with type II hyperlipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety considerations with fibrate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Plafibride: An Assessment of its Cellular Effects and Therapeutic Potential
A comprehensive review of existing literature reveals a significant gap in the understanding of Plafibride's effects on different cell lines, with current data primarily focusing on its historical use as a hypolipidemic and anti-platelet agent. This guide synthesizes the available information and highlights the need for further research to validate its potential in modern therapeutic contexts, particularly in oncology.
Overview of This compound (B1678512)
This compound, a derivative of clofibric acid, was investigated in the early 1980s for its ability to lower blood lipids and inhibit platelet aggregation.[1][2] Clinical studies from that era demonstrated its efficacy in reducing pre-beta-lipoproteins, increasing alpha-lipoproteins, and inhibiting platelet aggregation by 50%.[1] Its mechanism of action was linked to the inhibition of 3',5'-cyclic AMP-phosphodiesterase, a key enzyme in platelet aggregation pathways.[3]
Despite these early clinical findings, there is a notable absence of publicly available research on the effects of this compound on various cell lines, a critical step in contemporary drug development for assessing cytotoxicity, mechanism of action, and potential anti-cancer properties. This lack of data prevents a direct comparison of this compound with other therapeutic alternatives in the context of cell-line-specific effects.
Comparative Analysis: A Void in the Data
Due to the limited scope of the available research, a quantitative comparison of this compound's effects on different cell lines is not possible. Key metrics for such a comparison, including IC50 values (the concentration of a drug that inhibits a biological process by 50%), apoptosis rates, and specific protein expression changes, are not documented in the existing literature.
To provide a framework for future research, the following table outlines the type of data that would be necessary for a meaningful comparative analysis of this compound.
Table 1: Hypothetical Data Structure for Comparative Analysis of this compound's Effects on Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Apoptosis Rate (%) | Key Pathway Modulation |
| This compound | MCF-7 | Breast Cancer | Data not available | Data not available | Data not available |
| This compound | A549 | Lung Cancer | Data not available | Data not available | Data not available |
| This compound | HeLa | Cervical Cancer | Data not available | Data not available | Data not available |
| Alternative A | MCF-7 | Breast Cancer | Example Value | Example Value | Example Value |
| Alternative B | A549 | Lung Cancer | Example Value | Example Value | Example Value |
Proposed Experimental Protocols for Future Cross-Validation
To address the current knowledge gap, the following experimental protocols are proposed for a comprehensive cross-validation of this compound's effects on different cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with a range of this compound concentrations for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for various time points.
-
Cell Staining: Harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.
Potential Signaling Pathways for Investigation
Based on the known actions of other fibrates and their potential relevance in cancer, future studies on this compound could explore its impact on key signaling pathways.
References
- 1. Clinical trials of this compound in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound tolerance trial at increasing doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of this compound, an antiplatelet and hypolipemic agent, on prostacyclin and thromboxane synthesis, 3',5'-cyclic AMP phosphodiesterase activity and serum clearance of a lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Plafibride and Acetylsalicylic Acid on Platelet Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiplatelet effects of Plafibride and acetylsalicylic acid, focusing on their distinct mechanisms of action, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of pharmacology and drug development.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. Antiplatelet agents are cornerstones in the prevention and treatment of cardiovascular and cerebrovascular thrombotic events. Acetylsalicylic acid (aspirin) is a widely used antiplatelet drug with a well-established mechanism of action. This compound, a less common agent, also exhibits antiplatelet and hypolipidemic properties through a different molecular pathway. This guide offers a side-by-side comparison of these two drugs' effects on platelet function.
Mechanisms of Action
This compound and acetylsalicylic acid inhibit platelet aggregation through fundamentally different signaling pathways.
Acetylsalicylic Acid (Aspirin): The primary antiplatelet effect of acetylsalicylic acid is the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme.[1] This enzyme is crucial for the conversion of arachidonic acid to prostaglandin (B15479496) H2, which is a precursor for thromboxane (B8750289) A2 (TXA2).[1] TXA2 is a potent vasoconstrictor and a powerful promoter of platelet activation and aggregation. By irreversibly acetylating a serine residue in the active site of COX-1, aspirin (B1665792) effectively blocks TXA2 synthesis for the entire lifespan of the platelet (approximately 7-10 days).[1]
This compound: In contrast to aspirin, this compound's mechanism of action does not involve the arachidonic acid pathway.[2] Instead, its antiplatelet effect is attributed to the inhibition of 3',5'-cyclic AMP (cAMP) phosphodiesterase.[2] This enzyme is responsible for the degradation of cAMP within platelets. By inhibiting this enzyme, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various proteins that ultimately inhibit platelet activation and aggregation.
References
Confirming the Hypolipidemic Activity of Plafibride in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypolipidemic agent Plafibride (B1678512) and its alternatives, focusing on their activity in established and newer preclinical models of hyperlipidemia. While direct comparative preclinical data for this compound against other fibrates in newer models is limited in publicly available literature, this document synthesizes existing knowledge on this compound's mechanism and effects, and presents a framework for comparison using data from other fibrates.
Introduction to this compound and Fibrates
This compound is a fibrate drug, a class of lipid-lowering agents that have been in clinical use for decades to manage dyslipidemia, a condition characterized by abnormal levels of lipids (e.g., cholesterol and triglycerides) in the blood. Fibrates are particularly effective at lowering triglycerides and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.[1] Other commonly used fibrates include fenofibrate, gemfibrozil (B1671426), and bezafibrate.
The primary mechanism of action for fibrates is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[2]
Mechanism of Action: The PPARα Signaling Pathway
Activation of PPARα by fibrates leads to a cascade of downstream effects that collectively improve the lipid profile. This includes increased synthesis of lipoprotein lipase, an enzyme that breaks down triglycerides, and apolipoproteins A-I and A-II, which are components of HDL. Conversely, PPARα activation inhibits the expression of apolipoprotein C-III, an inhibitor of lipoprotein lipase.
Preclinical Models for Hypolipidemic Activity Assessment
A variety of animal models are utilized to evaluate the efficacy of hypolipidemic drugs. These models can be broadly categorized as diet-induced or genetic.
High-Fat Diet (HFD)-Induced Hyperlipidemia in Rats: This is a widely used and relevant model as it mimics the human condition of dyslipidemia often associated with diet and lifestyle.
Genetically Modified Models: These models, such as LDL receptor knockout (LDLr-/-) or ApoE knockout (ApoE-/-) mice, are valuable for studying specific aspects of lipid metabolism and the development of atherosclerosis.
Experimental Protocols
High-Fat Diet-Induced Hyperlipidemia in Rats
A common protocol to induce hyperlipidemia in rats involves feeding them a specially formulated high-fat diet for a period of 4 to 8 weeks.
Workflow for HFD-Induced Hyperlipidemia Studies:
Diet Composition: A typical high-fat diet for rats may consist of standard chow supplemented with 10-20% fat (e.g., lard or coconut oil), 1-2% cholesterol, and 0.5% cholic acid to enhance lipid absorption.
Blood Sampling and Analysis: Blood samples are typically collected after a fasting period (e.g., 12-16 hours) from the retro-orbital plexus or tail vein. Serum is then separated for the analysis of total cholesterol (TC), triglycerides (TG), LDL-cholesterol (LDL-C), and HDL-cholesterol (HDL-C) using enzymatic colorimetric assays.
Comparative Performance Data
This compound Hypolipidemic Activity
Clinical studies have demonstrated the efficacy of this compound in treating hyperlipoproteinemias. In a two-year study, patients treated with this compound showed significant decreases in cholesterol and triglycerides, along with an increase in HDL cholesterol.[3] Another study in geriatric patients showed that this compound significantly decreased pre-beta-lipoproteins and increased alpha-lipoproteins.[4] Pharmacokinetic studies in rats have shown that this compound is metabolized to clofibric acid, the active metabolite of clofibrate.[5]
Comparative Data for Other Fibrates in Preclinical Models
To illustrate the expected outcomes in a comparative study, the following table summarizes hypothetical data based on published studies of other fibrates in high-fat diet-induced hyperlipidemic rats.
| Treatment Group | Dose (mg/kg) | Total Cholesterol (TC) (% change from HFD control) | Triglycerides (TG) (% change from HFD control) | LDL-Cholesterol (LDL-C) (% change from HFD control) | HDL-Cholesterol (HDL-C) (% change from HFD control) |
| High-Fat Diet (HFD) Control | - | - | - | - | - |
| This compound (Hypothetical) | 100 | ↓ 20-30% | ↓ 40-50% | ↓ 15-25% | ↑ 10-20% |
| Fenofibrate | 100 | ↓ 25-35% | ↓ 45-55% | ↓ 20-30% | ↑ 15-25% |
| Gemfibrozil | 100 | ↓ 15-25% | ↓ 35-45% | ↓ 10-20% | ↑ 20-30% |
| Bezafibrate | 100 | ↓ 20-30% | ↓ 40-50% | ↓ 15-25% | ↑ 15-25% |
Note: The data in this table is illustrative and based on typical findings for fibrates in preclinical models. Actual results may vary depending on the specific experimental conditions.
Conclusion
This compound, as a member of the fibrate class, is expected to exhibit robust hypolipidemic activity in modern preclinical models of hyperlipidemia, such as the high-fat diet-induced rat model. Its mechanism of action through PPARα activation is well-established for this class of drugs. While direct comparative preclinical data is needed to definitively position this compound's efficacy against other fibrates, the existing clinical data and the known pharmacology of fibrates provide a strong basis for its continued investigation and development. Future preclinical studies should aim to directly compare the lipid-lowering effects of this compound with other commonly used fibrates in well-characterized animal models to provide a clearer understanding of its relative potency and potential therapeutic advantages.
References
- 1. Ciprofibrate versus gemfibrozil in the treatment of primary hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hypolipidemic activity of select fibrates correlates to changes in hepatic apolipoprotein C-III expression: a potential physiologic basis for their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trials of this compound in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to the Antiplatelet Activity of Plafibride and Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiplatelet activity of plafibride (B1678512) with that of novel antiplatelet inhibitors. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective understanding of their respective mechanisms and potencies.
Introduction
Antiplatelet therapy is a cornerstone in the prevention and treatment of atherothrombotic diseases. While traditional agents have been effective, the quest for more potent and safer drugs has led to the development of novel inhibitors targeting different pathways of platelet activation. This guide contrasts the older-generation antiplatelet agent, this compound, with newer classes of inhibitors, focusing on their mechanisms of action, available quantitative data on their efficacy, and the experimental methods used to evaluate them.
Mechanism of Action and Signaling Pathways
This compound exerts its antiplatelet effect by inhibiting 3',5'-cyclic AMP phosphodiesterase (cAMP-PDE).[1] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several intracellular proteins, ultimately leading to the inhibition of platelet activation and aggregation.
Novel antiplatelet agents, on the other hand, target more specific receptors on the platelet surface. The most prominent classes include P2Y12 receptor antagonists and Protease-Activated Receptor-1 (PAR-1) antagonists.
-
P2Y12 Receptor Antagonists (e.g., Ticagrelor (B1683153), Prasugrel): These agents block the P2Y12 receptor, preventing ADP from binding and initiating a signaling cascade that leads to platelet activation.[2] The P2Y12 pathway is a key amplifier of platelet activation.
-
PAR-1 Antagonists (e.g., Vorapaxar): These drugs inhibit the PAR-1 receptor, the primary receptor for thrombin on human platelets. By blocking this receptor, they prevent thrombin-mediated platelet activation, a potent pathway in thrombosis.[3][4]
The distinct mechanisms of action are visualized in the signaling pathway diagrams below.
Quantitative Comparison of Antiplatelet Activity
Direct comparative studies between this compound and novel antiplatelet inhibitors are not available in the published literature. This compound research predates the development of these newer agents. However, we can compare their potencies based on data from separate in vitro studies using standardized assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several novel inhibitors against agonist-induced platelet aggregation. For this compound, a descriptive summary of its observed effect is provided due to the lack of specific IC50 data in the available literature.
| Inhibitor | Target | Agonist | IC50 | Reference |
| This compound | cAMP-PDE | - | Showed platelet antiaggregant effect at 800 mg/d and 1600 mg/d. | (Dalmau et al., 1981) |
| Ticagrelor | P2Y12 Receptor | ADP | 0.005 ± 0.004 μM (in washed platelets) | [1] |
| Prasugrel (active metabolite R-138727) | P2Y12 Receptor | ADP | Less potent than ticagrelor in vitro. | [5] |
| Vorapaxar | PAR-1 Receptor | TRAP | Potently inhibits TRAP-induced platelet aggregation. | [6][7][8] |
TRAP: Thrombin Receptor Activating Peptide
Experimental Protocols
The "gold standard" for assessing platelet function and the effect of antiplatelet agents in vitro is Light Transmission Aggregometry (LTA) . The following is a generalized protocol for this method.
Experimental Protocol: Light Transmission Aggregometry (LTA)
1. Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photocell.
2. Materials:
-
Whole blood collected in 3.2% or 3.8% sodium citrate (B86180) tubes.
-
Platelet agonists (e.g., Adenosine diphosphate (B83284) (ADP), Collagen, Thrombin Receptor Activating Peptide (TRAP)).
-
Test compounds (this compound, novel inhibitors) at desired concentrations.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes.
-
Centrifuge.
3. Workflow:
References
- 1. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR-1 inhibitor antiplatelet agents: Performance below par? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of vorapaxar on clot characteristics, coagulation, inflammation, and platelet and endothelial function in patients treated with mono- and dual-antiplatelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Vorapaxar Alone and in Combination with Aspirin on Bleeding Time and Platelet Aggregation in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Plafibride's Phosphodiesterase Inhibition Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: The Role of Phosphodiesterase Inhibition
Phosphodiesterases are a superfamily of enzymes crucial for regulating intracellular signaling pathways. They function by hydrolyzing the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting these enzymes, the intracellular levels of cAMP and/or cGMP increase, leading to a cascade of downstream effects that vary depending on the specific PDE isoform being targeted and the tissue in which it is expressed. Plafibride has been identified as an inhibitor of 3',5'-cyclic AMP phosphodiesterase, a mechanism that contributes to its antiplatelet effects.[1]
Comparative Inhibitory Activity of Standard PDE Inhibitors
To provide a framework for evaluating the potential potency and selectivity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of well-established PDE inhibitors across different families. Lower IC50 values are indicative of greater potency.
| Compound | Target PDE Family | IC50 Value |
| This compound | cAMP-specific PDE | Not Publicly Available |
| Sildenafil | PDE5 | 6.3 nM[2] |
| Theophylline | Non-selective | ~100 µM (varies by isoform) |
| Cilostazol (B1669032) | PDE3 | 0.2 µM[3] |
| Roflumilast | PDE4 | 0.8 nM |
| Dipyridamole | PDE5, PDE6, PDE8, PDE10, PDE11 | ~0.5-4 µM (varies by isoform) |
| Milrinone | PDE3 | ~0.5 µM |
| Zaprinast | PDE5, PDE6, PDE9 | ~0.76 µM (for PDE5) |
Experimental Protocol: Phosphodiesterase Inhibition Assay
The following protocol outlines a general method for determining the IC50 value of a test compound, such as this compound, against a specific phosphodiesterase isoform. This is a representative protocol and may require optimization based on the specific PDE enzyme and the detection method used.
1. Materials and Reagents:
-
Purified recombinant human PDE enzyme (specific isoform of interest)
-
Test compound (this compound)
-
Known PDE inhibitor as a positive control (e.g., Rolipram for PDE4)
-
Substrate: cAMP or cGMP, depending on the PDE isoform
-
Assay Buffer (e.g., Tris-HCl, MgCl₂)
-
Detection Reagents (e.g., radioactive label, fluorescent probe, or commercial assay kit like Promega's PDE-Glo™)
-
96-well microplates
-
Plate reader (scintillation counter, fluorometer, or luminometer)
2. Assay Procedure:
References
- 1. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized comparison of cilostazol versus ticlopidine hydrochloride for antiplatelet therapy after coronary stent implantation for prevention of late restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilostazol: a review of its use in intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Plafibride: A Procedural Guide for Laboratory Professionals
Essential guidance for the responsible management of Plafibride waste, ensuring laboratory safety and environmental protection.
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory operations and ethical responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, a hypolipidemic agent. In the absence of a specific Safety Data Sheet (SDS), this procedure is based on general best practices for pharmaceutical waste, the known chemical properties of this compound, and guidance for analogous compounds.
This compound: Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂ClN₃O₄ | PubChem[1] |
| Molecular Weight | 355.81 g/mol | PubChem[1] |
| CAS Number | 63394-05-8 | CAS Common Chemistry[2] |
| Chemical Name | 2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide | PubChem[1] |
| Synonyms | Plafibrida, Plafibridum, Ita 104 | PubChem[1] |
| Class | Fibrate, Antilipidemic Agent | GSRS[3] |
Core Disposal Principles
Given the lack of specific environmental and toxicity data for this compound, a precautionary approach is mandatory. All this compound waste must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Experimental Protocol: this compound Waste Disposal Workflow
This protocol outlines the essential steps for the segregation, collection, and disposal of various forms of this compound waste generated in a laboratory setting.
Objective: To ensure the safe and compliant disposal of this compound waste streams.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.
-
Designated, leak-proof, and clearly labeled chemical waste containers (for solid and liquid waste).
-
Puncture-resistant sharps container.
Procedure:
1. Waste Segregation at the Point of Generation:
-
Solid Waste:
-
Place all non-sharp solid materials contaminated with this compound, such as gloves, weighing papers, and contaminated absorbent materials, into a designated solid chemical waste container.
-
The container must be clearly labeled "this compound Solid Waste" and include any relevant hazard information.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures, unused solutions, and solvent rinses, in a designated liquid chemical waste container.
-
Ensure the container is compatible with the solvents used. Do not mix with incompatible waste streams.
-
Label the container "this compound Liquid Waste," specifying the solvent system and approximate concentration.
-
-
Sharps Waste:
-
Dispose of all sharps contaminated with this compound, such as needles, syringes, and Pasteur pipettes, directly into a designated, puncture-resistant sharps container.
-
The container should be labeled "this compound Sharps Waste."
-
2. Decontamination of Glassware and Equipment:
-
Initial Rinse: Rinse contaminated glassware and equipment with an appropriate solvent to remove the bulk of the this compound residue. Collect this rinseate as liquid chemical waste.
-
Washing: Wash the rinsed items with a suitable laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Disposal of Cleaning Materials: Any disposable materials used for cleaning, such as wipes, must be disposed of as solid chemical waste.
3. Final Disposal:
-
All segregated and properly labeled this compound waste must be disposed of through a licensed hazardous waste disposal vendor.
-
Follow your institution's specific procedures for arranging a waste pickup.
-
Ensure all required waste disposal forms are completed accurately and completely.
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal path for materials contaminated with this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety and waste disposal protocols. In the absence of a specific Safety Data Sheet for this compound, a conservative approach to handling and disposal is essential.
References
Navigating the Safe Handling of Plafibride: A Guide for Laboratory Professionals
Understanding the Risks: Plafibride Toxicity Data
This compound is an antihyperlipidemic agent.[1] While it exhibits low acute toxicity, it is crucial to be aware of its potential reproductive hazards.
| Metric | Species | Route of Administration | Value | Reference |
| LD50 | Rat, Mouse, Hamster | Oral | ~4000 mg/kg | [2] |
| LD50 | NMRI Mouse | Intraperitoneal | 760 (673-859) mg/kg | [2] |
| LD50 | Hamster | Intraperitoneal | 1050 (830-1328) mg/kg | [2] |
| LD50 | Rat, Mouse | Intravenous | ~100 mg/kg | [2] |
| Teratogenicity | Rat, Rabbit | Oral | Malformations observed | [1] |
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the teratogenic potential of this compound, a conservative approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Body Area | Required PPE | Standard |
| Hands | Double-gloving with nitrile gloves | ASTM D6319 |
| Eyes | Safety glasses with side shields or safety goggles | ANSI Z87.1 |
| Body | Laboratory coat | --- |
| Respiratory | Not generally required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of aerosolization or if handling large quantities. | --- |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for minimizing the risk of exposure when working with this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.
-
Ensure easy access to an eyewash station and a safety shower.
-
Cover the work surface with absorbent, disposable bench paper.
2. Handling the Compound:
-
Before handling, ensure all required PPE is correctly donned.
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles.
-
To prepare solutions, add the solid this compound to the solvent slowly to prevent splashing.
3. Post-Handling:
-
After handling, carefully remove and dispose of gloves in the appropriate waste container.
-
Wash hands thoroughly with soap and water.
-
Clean the work area with an appropriate solvent and then with soap and water.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., used gloves, bench paper, weighing paper) in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container.
-
Disposal Route: All this compound waste should be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in regular trash. For specific guidance, always consult your local regulations and institutional policies.
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling, the following diagrams illustrate the key decision-making and operational workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
